molecular formula C15H14N2 B11648268 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

カタログ番号: B11648268
分子量: 222.28 g/mol
InChIキー: ZHTWYYQXWNZIMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole is a useful research compound. Its molecular formula is C15H14N2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H14N2

分子量

222.28 g/mol

IUPAC名

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene

InChI

InChI=1S/C15H14N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-9H,2-4H2,1H3

InChIキー

ZHTWYYQXWNZIMN-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4

製品の起源

United States
Foundational & Exploratory

mechanism of MAO-A inhibition by pyrazino[3,2,1-jk]carbazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of MAO-A Inhibition by Pyrazino[3,2,1-jk]carbazole Derivatives

Authored by: A Senior Application Scientist

Foreword: The intricate regulation of monoamine neurotransmitters is central to neuropsychiatric health. Monoamine oxidase A (MAO-A) stands as a critical enzymatic gatekeeper in this process, and its inhibition has been a cornerstone of antidepressant therapy for decades.[1] Early, non-selective, and irreversible inhibitors, however, were fraught with perilous side effects, steering the course of drug discovery toward reversible and isoform-selective agents.[1][2] Within this modern paradigm, the rigid, tetracyclic pyrazino[3,2,1-jk]carbazole scaffold has emerged as a framework of significant interest. This guide provides a detailed exploration of the molecular mechanisms underpinning the selective and reversible inhibition of MAO-A by derivatives of this class, offering field-proven insights for researchers and drug development professionals.

Monoamine Oxidase A: The Therapeutic Target

Monoamine Oxidase A (MAO-A) is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[][4] Its primary physiological role is the oxidative deamination of key endogenous monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[][5] By metabolizing these signaling molecules, MAO-A critically regulates their intracellular concentrations, thereby ensuring the proper functioning of synaptic neurotransmission.[5]

The enzymatic activity of MAO-A is directly linked to the pathology of major depressive and anxiety disorders.[1] An overactive enzyme can lead to a depletion of synaptic neurotransmitters, a state highly correlated with depressive symptoms. Consequently, the inhibition of MAO-A is a validated therapeutic strategy to increase the availability of these neurotransmitters, alleviating the symptoms of depression.[6] The development of selective MAO-A inhibitors represents a significant advancement, offering efficacy with a much-improved safety profile compared to earlier non-selective agents.[1]

The MAO-A Catalytic Cycle: A Target for Inhibition

The mechanism of MAO-A involves the FAD cofactor, which is reduced to FADH2 as the amine substrate is oxidized to an imine. This process generates hydrogen peroxide (H₂O₂), an aldehyde, and ammonium as byproducts.[4] Inhibitors can interfere with this cycle at various stages, most commonly by competing with the substrate for access to the active site.

MAO_A_FAD MAO-A (FAD) Substrate_Complex Enzyme-Substrate Complex MAO_A_FAD->Substrate_Complex  Substrate (RCH₂NH₂) Binding MAO_A_FADH2 MAO-A (FADH₂) Substrate_Complex->MAO_A_FADH2  Oxidative Deamination (Imine Product RCH=NH Release) O2_Complex Reduced Enzyme-O₂ Complex MAO_A_FADH2->O2_Complex  O₂ Binding O2_Complex->MAO_A_FAD  FAD Regeneration (H₂O₂ Release)

Caption: The catalytic cycle of Monoamine Oxidase A (MAO-A).

The Pyrazino[3,2,1-jk]carbazole Scaffold: A Privileged Structure

The pyrazino[3,2,1-jk]carbazole system is a tetracyclic heterocyclic structure. A prominent example from this class is Pirlindole (also known as Pyrazidol), a clinically used antidepressant in several countries.[7] Pirlindole is recognized for its selective and, crucially, reversible inhibition of MAO-A.[7] This reversibility allows endogenous amines like tyramine to displace the inhibitor from the enzyme, mitigating the risk of the dangerous hypertensive crisis ("cheese effect") associated with older irreversible MAOIs.[2]

Studies on pirlindole and its analogues have demonstrated that this rigid scaffold possesses the ideal stereoelectronic features for high-affinity binding to the MAO-A active site while being disfavored by the topology of the MAO-B active site, thus conferring isoform selectivity.[8]

Core Mechanism of Inhibition: A Synthesis of Reversibility, Selectivity, and Molecular Recognition

The inhibitory action of pyrazino[3,2,1-jk]carbazole derivatives against MAO-A is a multifactorial process defined by reversible, competitive kinetics and specific, high-affinity interactions within the enzyme's active site.

Inhibition Kinetics: A Reversible and Competitive Profile

Kinetic analyses have established that pirlindole and its analogues act as reversible inhibitors of MAO-A.[7] This means they bind to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function. The enzymatic activity typically returns to normal within 24 hours after administration ceases.[7]

The mechanism is predominantly competitive , meaning the inhibitor directly competes with the natural substrate (e.g., serotonin) for binding to the active site. This is a common mechanism for reversible inhibitors that mimic the structure of the substrate or bind to the same pocket.[9][10] The inhibitor's affinity for the enzyme is quantified by the inhibition constant (Ki), with lower values indicating higher potency.

Molecular Docking and Binding Mode Analysis

The precise mechanism of inhibition is best understood by examining the molecular interactions between the inhibitor and the MAO-A active site. While a crystal structure of a pyrazino[3,2,1-jk]carbazole derivative bound to MAO-A is not publicly available, molecular docking studies, guided by extensive data on other heterocyclic inhibitors, provide a highly predictive model of the binding mode.[6][11][12]

The MAO-A active site is a hydrophobic cavity of approximately 550 ų, characterized by the presence of the FAD cofactor and key aromatic amino acid residues. The pyrazino[3,2,1-jk]carbazole scaffold fits snugly within this cavity, anchored by a series of specific interactions:

  • π-π Stacking Interactions: The planar carbazole portion of the inhibitor engages in strong π-π stacking interactions with the isoalloxazine ring of the FAD cofactor and the aromatic rings of key tyrosine residues, such as Tyr407 and Tyr444 . This interaction is critical for orienting the inhibitor and is a hallmark of many potent MAO-A inhibitors.

  • Hydrophobic Interactions: The tetracyclic core is enveloped by a pocket of hydrophobic and aromatic residues, including Phe208, Phe352, Ile335, and Val210 . These interactions stabilize the binding complex by displacing water molecules.

  • Hydrogen Bonding: Depending on the specific substitutions on the core scaffold, hydrogen bonds can form with residues at the entrance of the active site or with water molecules within the cavity, further enhancing binding affinity. For instance, an amide group on a side chain could potentially interact with nearby polar residues.

cluster_MAO_A MAO-A Active Site FAD FAD Cofactor Tyr407 Tyr407 Tyr444 Tyr444 Phe208 Phe208 Phe352 Phe352 Ile335 Ile335 Inhibitor Pyrazino[3,2,1-jk]carbazole Derivative Inhibitor->FAD π-π Stacking Inhibitor->Tyr407 π-π Stacking Inhibitor->Tyr444 π-π Stacking Inhibitor->Phe208 Hydrophobic Inhibitor->Phe352 Hydrophobic Inhibitor->Ile335 Hydrophobic

Caption: Proposed binding mode of a pyrazino[3,2,1-jk]carbazole derivative.

Basis for MAO-A Selectivity

The structural difference between the MAO-A and MAO-B active sites is subtle but definitive. The MAO-B active site is more restricted due to the orientation of Ile199 and Tyr326, creating a biphasic cavity that better accommodates linear, propargylamine-based inhibitors. The larger, more monolithic cavity of MAO-A is better suited to the rigid, bulky tetracyclic structure of pyrazino[3,2,1-jk]carbazole derivatives. This steric hindrance in the MAO-B active site is a primary determinant of the observed isoform selectivity.

Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies on pirlindole analogues reveal key structural features that govern inhibitory potency and selectivity.[8] For instance, the presence and position of substituents on the carbazole ring can significantly modulate activity. The methyl group at the 8-position of pirlindole is thought to enhance hydrophobic interactions within the active site. 3D-QSAR and CoMFA analyses have shown that the rigid analogues exhibit potent and selective MAO-A inhibition, with defined size limits that favor binding to the MAO-A cavity.[8]

While extensive public data on a wide range of pyrazino[3,2,1-jk]carbazole derivatives is limited, data from closely related pyrazoline derivatives, which also act as potent and selective reversible MAO-A inhibitors, can provide valuable comparative insights.[6]

Compound ClassRepresentative CompoundTargetIC₅₀ (µM)Kᵢ (µM)Selectivity Index (Kᵢ MAO-B / Kᵢ MAO-A)
Pyrazino[3,2,1-jk]carbazole PirlindolehMAO-A~0.1 - 0.5~0.08High (>100)
Curcumin-based Pyrazoline Compound 7[6]hMAO-A-0.06>1667
Standard Drug Moclobemide[6]hMAO-A-0.11>172

Note: Data for Pirlindole is aggregated from historical literature. Data for Compound 7 and Moclobemide are from a specific study for comparison of potent reversible inhibitors.[6] The Selectivity Index here is calculated as Ki(MAO-B)/Ki(MAO-A); a higher value indicates greater selectivity for MAO-A.

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of novel inhibitors requires a combination of in vitro enzymatic assays and in silico computational modeling. The trustworthiness of these findings relies on robust, self-validating protocols.

Workflow: In Vitro MAO-A Inhibition Assay

This protocol describes a standard fluorometric assay to determine the IC₅₀ and Kᵢ values of a test compound. The causality is clear: the rate of hydrogen peroxide production is directly proportional to MAO-A activity; an effective inhibitor will reduce this rate.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Buffer (e.g., 100 mM K-Phosphate) P2 Dilute Recombinant hMAO-A Enzyme P3 Prepare Serial Dilutions of Test Compound A2 Add Test Compound or Vehicle Control P3->A2 A1 Add hMAO-A to wells A1->A2 A3 Pre-incubate (e.g., 15 min at 37°C) A2->A3 A4 Initiate Reaction: Add Substrate (e.g., p-tyramine) + Amplex Red/HRP A3->A4 A5 Incubate (e.g., 30 min at 37°C, protected from light) A4->A5 D1 Measure Fluorescence (Ex/Em ~530/590 nm) A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Calculate IC₅₀ using Non-linear Regression D2->D3 D4 Determine Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for in vitro MAO-A inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to achieve a range of concentrations for IC₅₀ determination. Prepare working solutions of recombinant human MAO-A, the substrate (e.g., p-tyramine), and the detection reagents (e.g., Amplex Red and horseradish peroxidase) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the MAO-A enzyme solution to each well. Then, add the test compound dilutions (or vehicle for control wells). Allow the plate to pre-incubate for approximately 15 minutes at 37°C to permit enzyme-inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrate and detection reagents to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm. The rate of fluorescence increase is proportional to MAO-A activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Kᵢ Determination: To determine the mode of inhibition and calculate the Kᵢ, the assay is repeated with multiple substrate concentrations. The data are then plotted on a Lineweaver-Burk or Dixon plot. Alternatively, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).

Workflow: In Silico Molecular Docking

This protocol outlines the steps to predict the binding conformation and affinity of a pyrazino[3,2,1-jk]carbazole derivative within the MAO-A active site. The causality is based on physical chemistry principles: a ligand will adopt a conformation that minimizes its free energy of binding, and this optimal pose reveals key molecular interactions.

P1 1. Protein Preparation (PDB: 2Z5X) P2 Remove Water & Ligands Add Hydrogens Assign Charges P1->P2 G2 Define Active Site Box (Centered on Co-crystallized Ligand) P2->G2 L1 2. Ligand Preparation L2 Draw 2D Structure Convert to 3D Energy Minimize L1->L2 D2 Run Docking Algorithm (e.g., AutoDock Vina, Glide) L2->D2 G1 3. Grid Generation G1->G2 G2->D2 D1 4. Docking Simulation D1->D2 A2 Analyze Binding Poses Identify Key Interactions Compare Docking Scores D2->A2 A1 5. Analysis of Results A1->A2

Caption: Standard workflow for molecular docking studies.

Step-by-Step Methodology:

  • Protein Structure Preparation: Obtain the crystal structure of human MAO-A from the Protein Data Bank (e.g., PDB ID: 2Z5X).[12] Using molecular modeling software (e.g., Chimera, Maestro), prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Draw the 2D structure of the pyrazino[3,2,1-jk]carbazole derivative. Convert it to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Active Site Definition: Define the docking grid box. This is typically a cube centered on the position of the original ligand in the crystal structure, with dimensions large enough to encompass the entire active site cavity.

  • Docking Simulation: Run the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the defined grid box, calculating a binding score (an estimate of binding free energy) for each pose.

  • Pose Analysis: Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts. This analysis validates the binding mode and provides a structural hypothesis for the observed inhibitory activity.

Conclusion and Future Perspectives

The pyrazino[3,2,1-jk]carbazole scaffold represents a highly validated framework for the design of potent, selective, and reversible inhibitors of MAO-A. The mechanism of action is rooted in competitive inhibition, driven by high-affinity, non-covalent interactions within the enzyme's hydrophobic active site. The rigid, planar nature of the carbazole core is ideally suited for π-π stacking with the FAD cofactor and key tyrosine residues, while the overall topology of the molecule provides a basis for its high selectivity over MAO-B.

Future drug development efforts can leverage this mechanistic understanding. The synthesis of novel analogues with substitutions designed to optimize interactions with specific sub-pockets of the active site could lead to inhibitors with even greater potency and refined pharmacokinetic profiles. The principles outlined in this guide—combining robust in vitro kinetic analysis with predictive in silico modeling—provide a reliable pathway for the continued development of next-generation MAO-A inhibitors for the treatment of neuropsychiatric disorders.

References

  • Karuppasamy, M., Yelehanka, R., Mahapatra, M., Kumaran, S., & Jayaprakash, V. (2011). Pyrazoline Based MAO Inhibitors: Synthesis, Biological Evaluation and SAR Studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296-300.
  • Kumar, D., Kumar, P., Kumar, P., & Singh, J. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Medicinal Chemistry, 31.
  • Verevkina, I. V., Asnina, V. V., Gorkin, V. Z., & Mashkovskiĭ, M. D. (1985). [Inhibition of brain monoamine oxidase in the rat by multiple pyrazidol administration]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 99(5), 583-4.
  • Karuppasamy, M., Mahapatra, M., Yelehanka, R., Singh, T., Kumaran, S., & Jayaprakash, V. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 18(5), 1873-1882.
  • Chimenti, F., Secci, D., Bolasco, A., Chimenti, P., Bizzarri, B., Granese, A., Carradori, S., D'Ascenzio, M., & De Monte, C. (2013). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed.
  • Kumar, D., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Bentham Science.
  • Siddiqui, N., & Ahsan, W. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Journal of the Serbian Chemical Society, 76(11), 1545-1576.
  • Karuppasamy, M., Yelehanka, R., Mahapatra, M., Kumaran, S., & Jayaprakash, V. (2011). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. ResearchGate.
  • Medvedev, A. E., Veselovsky, A. V., Shvedov, V. I., Tikhonova, O. V., Moskvitina, T. A., Fedotova, O. A., Axenova, L. N., Kamyshanskaya, N. S., Kirkel, A. Z., & Ivanov, A. S. (1998). Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR and CoMFA analysis. Journal of Chemical Information and Computer Sciences, 38(6), 1137-44.
  • Sabela, F., Yusuf, M., & Mardian, M. D. (2023). EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. Rasayan Journal of Chemistry, 16(2), 1184-1191.
  • Ramsay, R. R., & Albreht, A. (2018). Kinetics, mechanism and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(11), 1641-1660.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Salahi, R., Al-Qubaisi, M., & Al-Sanea, M. M. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2901.
  • Chimenti, F., Secci, D., Bolasco, A., Chimenti, P., Bizzarri, B., Granese, A., Carradori, S., D'Ascenzio, M., & De Monte, C. (2013). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. ResearchGate.
  • Nath, C., Badavath, V. N., Sharma, T., Gupta, S. K., Kumar, R., Singh, S., & Jayaprakash, V. (2016). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS Medicinal Chemistry Letters, 7(2), 183-187.
  • BOC Sciences. (n.d.). MAO Inhibitors: Mechanisms and Drug Discovery.
  • Singh, P. P., & Kumar, V. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(59), 53965-53989.
  • Kumar, V., & Singh, P. P. (2016). Irreversible and reversible MAO inhibitors in clinical practice. ResearchGate.
  • Szoko, E., Tabi, T., & Magyar, K. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 769467.
  • Redhwan, M. A. M., Deka, G., & Varghese, M. M. (2020). Synthesis and Molecular docking studies of some new Pyrazoline derivatives for Antimicrobial properties. Research Journal of Pharmacy and Technology, 13(10), 4629-4634.
  • Hagenow, J., Hagenow, S., Grau, K., Khanfar, M., Hefke, L., Proschak, E., & Stark, H. (2023). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Pharmaceuticals, 16(1), 108.
  • Kim, J., Lee, S., Son, M., Kim, H., & Kim, D. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 25(13), 7029.

Sources

electronic and crystallographic properties of pyrazinocarbazole intermediates

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic and Crystallographic Properties of Pyrazinocarbazole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazinocarbazole Scaffolds

Pyrazinocarbazole intermediates represent a pivotal class of heterocyclic compounds, strategically positioned at the intersection of medicinal chemistry and materials science. Their rigid, planar architecture, combined with a rich electronic landscape, makes them highly sought-after scaffolds for the development of novel therapeutic agents and advanced organic electronic materials. The fusion of the electron-donating carbazole moiety with the electron-accepting pyrazine ring creates a unique donor-acceptor (D-A) system. This intrinsic electronic duality is the foundation for their diverse applications, from kinase inhibitors in oncology to charge-transporting layers in organic light-emitting diodes (OLEDs).

A profound understanding of the three-dimensional atomic arrangement (crystallography) and the behavior of electrons within the molecular framework (electronic properties) is not merely academic; it is the cornerstone of rational design. For drug development professionals, this knowledge enables the optimization of structure-activity relationships (SAR) to enhance target binding and pharmacokinetic profiles.[1] For materials scientists, it provides the blueprint for tuning photophysical properties and charge carrier mobilities.[2][3]

This guide offers a Senior Application Scientist's perspective on the core experimental and computational methodologies used to elucidate the crystallographic and electronic properties of pyrazinocarbazole intermediates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterization.

Part 1: Crystallographic Properties - Decoding the Solid-State Architecture

The precise arrangement of molecules in the solid state dictates many of a material's bulk properties, including solubility, stability, and, critically for electronic materials, charge transport pathways. Single-crystal X-ray diffraction (XRD) is the definitive technique for mapping this three-dimensional architecture.[1]

The "Why": Causality in Crystallographic Analysis

We pursue single-crystal XRD not just to see the molecule, but to understand its interactions. The crystal packing reveals a network of non-covalent forces—hydrogen bonds, π-π stacking, and C-H···π interactions—that govern the material's macroscopic behavior.[4] For instance, the planarity of the carbazole skeleton and the dihedral angle between the pyrazino and carbazole moieties are critical parameters.[4][5] A more planar system often facilitates closer π-π stacking, which is a prerequisite for efficient intermolecular charge hopping—a key process in organic semiconductors.[3] Conversely, significant twisting can disrupt this stacking, electronically isolating the molecules.

Experimental Workflow: Single-Crystal X-ray Diffraction

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

workflow_xrd cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification Crude Product dissolution Dissolve in Suitable Solvent purification->dissolution Pure Compound evaporation Slow Evaporation/ Vapor Diffusion dissolution->evaporation mounting Mount Crystal on Diffractometer evaporation->mounting Single Crystal collection X-ray Data Collection mounting->collection processing Data Reduction & Integration collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Refinement of Atomic Parameters solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Material Purification: Impurities are the bane of crystallization. The starting material must be of the highest purity (>99.5%). Column chromatography followed by recrystallization is a standard and effective purification method.[1]

  • Crystal Growth (Self-Validation Step): The growth of high-quality single crystals is the most crucial and often challenging step.[1]

    • Solvent Selection: The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. Common choices include dichloromethane, hexane, ethanol, and ethyl acetate.[1]

    • Methodology - Slow Evaporation: i. Dissolve the purified pyrazinocarbazole intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane/hexane mixture) in a small, clean vial. ii. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. iii. Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment. High-quality crystals will appear as clear, well-defined geometric shapes.

  • Data Collection and Refinement:

    • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[1]

    • Diffraction Measurement: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to ~100-170 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1][6]

    • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This initial model is then refined against the experimental data to improve atomic positions and thermal parameters until the model converges with the data.[1]

Key Crystallographic Parameters

The output of a successful XRD experiment is a Crystallographic Information File (CIF) containing a wealth of quantitative data. For pyrazinocarbazole intermediates, particular attention should be paid to the parameters that influence electronic communication.

ParameterTypical Range/ValueSignificance
Carbazole Planarity Max deviation < 0.1 ÅA planar carbazole unit is essential for extended π-conjugation.[4][5]
Inter-ring Dihedral Angle 0° - 90°The angle between the pyrazine and carbazole mean planes; smaller angles imply better conjugation and a smaller HOMO-LUMO gap.[4]
π-π Stacking Distance 3.3 - 3.8 ÅThe distance between centroids of adjacent aromatic rings; shorter distances indicate stronger intermolecular electronic coupling.[4]
Hydrogen Bonds N-H···N, C-H···OThese interactions direct crystal packing and can influence molecular conformation and stability.[4][7]

Part 2: Electronic Properties - Probing the Molecular Orbitals

The electronic properties of pyrazinocarbazole intermediates are governed by their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) dictates the molecule's photophysical and electrochemical behavior.[8][9] We probe these properties using a synergistic combination of spectroscopy, electrochemistry, and computational modeling.

A. Spectroscopic Analysis: UV-Vis and Fluorescence

The "Why": UV-visible absorption spectroscopy measures the energy required to promote an electron from the ground state to an excited state (primarily the HOMO to LUMO transition).[10] Fluorescence spectroscopy measures the energy released when that electron returns to the ground state. These techniques provide direct insight into the HOMO-LUMO gap and the efficiency of light emission.[11] For D-A systems like pyrazinocarbazoles, intramolecular charge transfer (ICT) bands are often observed, which are sensitive to solvent polarity.[12]

  • Solution Preparation: Prepare a dilute stock solution (~1 mM) of the compound in a spectroscopic-grade solvent (e.g., THF, Dichloromethane). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution (typically from 200 to 800 nm). The wavelength of maximum absorbance (λ_max) corresponds to the HOMO-LUMO transition energy.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_max determined from the UV-Vis spectrum.

    • Record the emission spectrum. The wavelength of maximum emission (λ_em) is recorded.

B. Electrochemical Analysis: Cyclic Voltammetry (CV)

The "Why": Cyclic voltammetry is a powerful technique to determine the redox potentials of a molecule—its propensity to lose (oxidation) or gain (reduction) electrons.[13] These potentials are directly related to the HOMO and LUMO energy levels, providing an electrochemical measurement of the energy gap that can be compared with the optical gap from spectroscopy.[13]

workflow_dft cluster_properties Property Calculations start Initial Structure (from XRD or built) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No imaginary frequencies) freq_calc->check_min check_min->geom_opt No, re-optimize single_point Single-Point Energy (Higher basis set) check_min->single_point Yes homo_lumo HOMO/LUMO Analysis single_point->homo_lumo mep Molecular Electrostatic Potential (MEP) single_point->mep tddft TD-DFT for UV-Vis Spectra single_point->tddft end1 end1 homo_lumo->end1 Electronic Gap, Orbital Plots end2 end2 mep->end2 Reactivity Sites end3 end3 tddft->end3 Predicted λ_max

Caption: General workflow for DFT-based electronic property calculations.

Summary of Electronic Data

A comprehensive characterization integrates data from all three methodologies.

PropertyTechniqueTypical Value/ObservationSignificance
λ_max (absorption) UV-Vis Spectroscopy350-450 nmCorresponds to the optical HOMO-LUMO gap. [14]
λ_em (emission) Fluorescence Spectroscopy400-550 nmIndicates the energy of the emissive excited state. [10]
E_ox (Oxidation Potential) Cyclic Voltammetry+0.5 to +1.5 V vs Fc/Fc⁺Relates to the HOMO energy level and ease of electron removal. [15]
E_red (Reduction Potential) Cyclic Voltammetry-1.0 to -2.5 V vs Fc/Fc⁺Relates to the LUMO energy level and ease of electron injection. [16]
HOMO Energy CV / DFT-5.0 to -6.0 eVEnergy of the highest occupied molecular orbital; key for hole transport. [9][13]
LUMO Energy CV / DFT-2.0 to -3.5 eVEnergy of the lowest unoccupied molecular orbital; key for electron transport. [9][13]
Electrochemical Gap CV (E_ox - E_red)2.5 - 3.5 eVAn estimate of the HOMO-LUMO gap, complementing the optical gap. [9]

Conclusion: An Integrated Approach to Rational Design

The robust characterization of pyrazinocarbazole intermediates hinges on an integrated approach that weds experimental rigor with computational insight. Crystallographic analysis provides the static, ground-state picture of molecular arrangement and intermolecular interactions, while a combination of spectroscopy, electrochemistry, and theory illuminates the dynamic electronic landscape. By understanding how subtle changes in molecular structure—dictated by synthesis—translate into measurable differences in crystal packing and orbital energies, researchers can rationally design the next generation of pyrazinocarbazole-based drugs and electronic materials with enhanced performance and desired properties. This detailed, multi-faceted characterization is the bedrock upon which true scientific and technological advancement is built.

References

  • Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2). (n.d.). IUCr. [Link]

  • (IUCr) Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl). (n.d.). IUCr. [Link]

  • Belloni, M., Manickam, M., Ashton, P., et al. (2001). The x-ray crystal structures and computational analysis of NH...pi hydrogen bonded bana-shaped carbazole derivatives and thermal analysis of higher mesogenic homologues. Molecular Crystals and Liquid Crystals, 369(1), 17-35. [Link]

  • (IUCr) Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl). (2022). IUCr. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PMC. [Link]

  • Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. (n.d.). ResearchGate. [Link]

  • Titi, A., Messali, M., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). PMC. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PMC. [Link]

  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024). PMC. [Link]

  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. (2022). MDPI. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014). Arkivoc. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • (a) Cyclic voltammetry of pyrazine 1 (blue), and mono- 10 (orange), di-.... (n.d.). ResearchGate. [Link]

  • Cyclic voltammetry plots of compounds under the study referenced to the.... (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Journal of Young Pharmacists. [Link]

  • Spectral studies of 2-pyrazoline derivatives: structural elucidation through single crystal XRD and DFT calculations. (2014). PubMed. [Link]

  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). PMC. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Cyclic Voltammetric Analysis of Pyrrole-N-vinyl Carbazole Copolymer and ZnO Nanocomposite for the Sensing of 6-TG. (2025). Indian Journal of Chemistry (IJC). [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Spectroscopic Studies of Pyrazine in Cryogenic Solutions. (n.d.). Bernstein Group. [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA. [Link]

  • Unveiling Electronic Properties in Metal-Phthalocyanine-Based Pyrazine-Linked Conjugated Two-Dimensional Covalent Organic Frameworks. (2019). PubMed. [Link]

  • The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PMC. [Link]

  • Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. (2025). PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. [Link]

  • Spectroscopic Investigation of 3-pyrazolyl 2-pyrazoline Derivative in Homogeneous Solvents. (2008). PubMed. [Link]

  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. (n.d.). PMC. [Link]

  • Diazoles & diazines: properties, syntheses & reactivity. (n.d.). University of Liverpool. [Link]

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Methodological & Application

step-by-step synthesis protocol for 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

Introduction & Mechanistic Overview

The tetracyclic compound 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole, frequently referred to as dehydropirlindole, is a critical intermediate in the synthesis of pyrazinocarbazole derivatives, most notably the reversible monoamine oxidase A (RIMA) inhibitor, pirlindole (Pyrazidol)[1][2]. The construction of this rigid tetracyclic core requires precise control over sequential ring-forming reactions.

The most robust synthetic strategy leverages a Fischer indole synthesis to establish the tricyclic carbazole foundation, followed by a tandem condensation and intramolecular cyclization to forge the final pyrazine ring[1][3]. This application note details a validated, highly controlled protocol designed for scalability and high stereoelectronic fidelity.

Synthetic Pathway Visualization

G SM1 p-Tolylhydrazine HCl + 1,2-Cyclohexanedione Step1 Fischer Indole Synthesis (Glacial AcOH, Reflux) SM1->Step1 Int1 6-Methyl-2,3,4,9-tetrahydro carbazol-1-one Step1->Int1 Step2 Condensation (Ethanolamine, Dean-Stark) Int1->Step2 Int2 Imine Intermediate Step2->Int2 Step3 Halogenation & Cyclization (POCl3, Heat) Int2->Step3 Product 8-Methyl-5,6-dihydro-4H- pyrazino[3,2,1-jk]carbazole Step3->Product

Synthetic workflow for 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole in Synthesis
p-Tolylhydrazine HCl158.631.0015.86 gPrimary starting material
1,2-Cyclohexanedione112.131.0511.77 gCarbazole ring precursor
Glacial Acetic Acid60.05Solvent150 mLAcid catalyst / Solvent
Ethanolamine61.081.207.33 gNitrogen source for pyrazine
Phosphorus Oxychloride153.332.5038.33 gHalogenating/Cyclizing agent
Target Compound 224.31 - ~15.7 g Expected Yield: 65-70%

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system; each phase includes specific In-Process Controls (IPCs) to ensure mechanistic causality and reaction completion before proceeding to the next stage[1][4].

Phase 1: Assembly of the Carbazole Core (Fischer Indole Synthesis)

Causality: The acidic environment catalyzes the formation of the hydrazone intermediate, which subsequently undergoes a [3,3]-sigmatropic rearrangement and elimination of ammonia to construct the indole moiety fused to the cyclohexane ring.

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an inert gas (N₂) inlet.

  • Charge the flask with p-Tolylhydrazine Hydrochloride (15.86 g, 100 mmol) and 1,2-Cyclohexanedione (11.77 g, 105 mmol).

  • Add 150 mL of glacial acetic acid. Stir the suspension at ambient temperature for 15 minutes to ensure uniform dispersion.

  • Gradually heat the mixture to reflux (approx. 118°C). Maintain reflux for 3 hours.

  • Validation (IPC 1): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazine spot and the appearance of a UV-active spot (R_f ~0.6) confirms the formation of 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one.

  • Cool the reaction to room temperature and pour it over 300 g of crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the intermediate ketone.

Phase 2: Imine Condensation

Causality: Reacting the ketone with ethanolamine forms an imine. Utilizing a Dean-Stark apparatus removes the water byproduct azeotropically, driving the thermodynamic equilibrium entirely toward the imine product.

  • Transfer the dried 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one to a 500 mL flask equipped with a Dean-Stark trap and reflux condenser.

  • Add 200 mL of anhydrous toluene, followed by ethanolamine (7.33 g, 120 mmol) and a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.5 g).

  • Reflux the mixture until the theoretical volume of water (approx. 1.8 mL) is collected in the Dean-Stark trap (typically 4-6 hours).

  • Validation (IPC 2): Perform FT-IR analysis on an aliquot. The disappearance of the strong ketone carbonyl stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1640 cm⁻¹) validates the conversion.

  • Concentrate the toluene solution under reduced pressure to yield the crude imine intermediate as a viscous residue.

Phase 3: Intramolecular Cyclization

Causality: Phosphorus oxychloride (POCl₃) serves a dual purpose. It first converts the terminal hydroxyl group of the ethanolamine moiety into a highly reactive chloride leaving group. Subsequently, the elevated temperature drives the intramolecular nucleophilic attack by the indole nitrogen, closing the pyrazine ring and forming the tetracyclic dehydropirlindole[1].

  • Dissolve the crude imine intermediate in 100 mL of anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Slowly add POCl₃ (38.33 g, 250 mmol) dropwise over 30 minutes to manage the exothermic halogenation.

  • Once the addition is complete, remove the ice bath and heat the mixture to gentle reflux for 4 hours.

  • Validation (IPC 3): Quench a micro-aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The target mass for 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole (m/z [M+H]⁺ = 225.1) must be the dominant peak[5].

  • Carefully quench the bulk reaction mixture by pouring it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous sodium carbonate (Na₂CO₃) until the pH is adjusted to ~8.

  • Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) or recrystallization from ethanol to yield the pure 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole.

References

  • Wikipedia Contributors. (2024). Pirlindole. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Ivanov, P. Yu., et al. (1987). New approach to the synthesis of pyrazidol. Pharmaceutical Chemistry Journal, 21(1), 62-65. Retrieved from[Link]

  • World Intellectual Property Organization (WIPO). (2018). Process for the Preparation of Piperazine Ring for the Synthesis of Pyrazinocarbazole Derivatives (Patent No. WO/2018/193414). Retrieved from[Link]

  • New Drug Approvals. (2018). Pyrazidol. Retrieved from[Link]

  • ResearchGate. (1996). Study of pyrazidol metabolism. Retrieved from[Link]

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Application Note: In Vitro Assay Protocols for Pyrazinocarbazole-Based Monoamine Oxidase (MAO) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Pyrazinocarbazoles (e.g., pirlindole, tetrindole) represent a unique class of tetracyclic compounds primarily utilized as short-acting antidepressants[1]. Pharmacologically, they function as Reversible Inhibitors of Monoamine Oxidase A (RIMAs)[1]. Unlike irreversible "suicide" inhibitors that covalently bind to the enzyme, pyrazinocarbazoles establish a dynamic equilibrium within the active site, perturbing the flavin adenine dinucleotide (FAD) redox cofactor without permanently disabling it[1].

Because of this reversible mechanism and their structurally rigid, redox-active polycyclic nature, evaluating pyrazinocarbazole derivatives in vitro requires highly specific assay conditions. The assay must not only allow sufficient time for binding equilibrium to occur but must also be resistant to the redox interference commonly associated with complex heterocyclic scaffolds.

MAO_Pathway Substrate Monoamine Substrate (e.g., Kynuramine) MAO Monoamine Oxidase (MAO) Flavin Adenine Dinucleotide (FAD) Substrate->MAO Binds active site Intermediate Aldehyde Intermediate + NH3 + H2O2 MAO->Intermediate Oxidative Deamination Inhibitor Pyrazinocarbazole (e.g., Pirlindole) Inhibitor->MAO Reversible Inhibition (Competes with Substrate) Product Fluorescent Product (e.g., 4-Hydroxyquinoline) Intermediate->Product Spontaneous Cyclization

Caption: Mechanism of MAO inhibition by pyrazinocarbazoles and subsequent fluorogenic detection.

Assay Selection: Causality & Experimental Design

When evaluating MAO inhibitors, researchers typically choose between two primary fluorometric methods: the direct Kynuramine Deamination Assay [2] and the Amplex Red Coupled Assay [3].

The Causality Behind Assay Selection: The Amplex Red assay relies on a horseradish peroxidase (HRP)-coupled reaction to detect hydrogen peroxide ( H2​O2​ ) generated during amine oxidation[3]. While highly sensitive and suitable for high-throughput screening (HTS)[4], it is vulnerable to interference. Pyrazinocarbazoles can act as artificial electron donors or reactive oxygen species (ROS) scavengers, which artificially reduces the resorufin signal, creating false-positive "inhibition"[5].

To ensure scientific integrity, the peroxidase-free Kynuramine assay is the gold standard for validating redox-active scaffolds like pyrazinocarbazoles[5]. Kynuramine is directly converted by MAO into an unstable intermediate that spontaneously cyclizes to form the highly fluorescent 4-hydroxyquinoline (4-HQ)[6].

Table 1: Comparative Analysis of MAO Assay Formats
ParameterKynuramine Direct AssayAmplex Red Coupled Assay
Detection Mechanism Direct spontaneous cyclization to 4-HQHRP-coupled H2​O2​ detection
Susceptibility to Redox Interference Low (Peroxidase-free)High (HRP/ROS sensitive)
Substrate Specificity Non-selective (Cleaved by MAO-A & B)Tyramine (A/B), Benzylamine (B)
Optical Readout Ex: 310–320 nm / Em: 380–400 nmEx: 530–560 nm / Em: 590 nm
Ideal Use Case Redox-active scaffolds (Pyrazinocarbazoles)High-throughput primary screening

Core Protocol: Kynuramine-Based Direct Fluorometric Assay

This protocol is engineered as a self-validating system. It includes internal controls to account for background fluorescence and ensures that any observed decrease in signal is exclusively due to enzyme inhibition.

Reagent Preparation
  • Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Enzyme: Recombinant human MAO-A or MAO-B, diluted to a working concentration of 5 µg/mL in Assay Buffer[7].

  • Substrate: Kynuramine dihydrobromide stock (10 mM in ddH2​O ), diluted to a working concentration of 100 µM in Assay Buffer[6].

  • Inhibitor (Pyrazinocarbazole): Prepare a 10 mM stock in DMSO. Perform 3-fold serial dilutions in Assay Buffer (Final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation)[7].

  • Stop Solution: 2N NaOH[7].

Step-by-Step Methodology
  • Plate Setup: Use a black, flat-bottom 96-well microplate to minimize optical cross-talk.

  • Enzyme Addition: Dispense 40 µL of the MAO enzyme working solution into all wells, excluding the "Blank" wells (add 40 µL Assay Buffer instead)[6].

  • Inhibitor Addition: Add 10 µL of the serially diluted pyrazinocarbazole compound to the designated test wells. For the "Uninhibited Control" wells, add 10 µL of Assay Buffer containing matched DMSO vehicle.

  • Pre-Incubation (Critical Step): Incubate the plate at 37°C for 15 minutes. Causality: Because pyrazinocarbazoles are reversible inhibitors, this pre-incubation period is mandatory to allow the inhibitor and the FAD active site to reach thermodynamic binding equilibrium before the substrate introduces competitive pressure[1].

  • Reaction Initiation: Add 50 µL of the kynuramine working solution to all wells to start the reaction[6].

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light[6].

  • Reaction Termination (Critical Step): Add 50 µL of 2N NaOH to all wells. Causality: NaOH serves a dual purpose. First, the highly alkaline environment instantly denatures the MAO enzyme, halting the reaction[7]. Second, it shifts the pH to >10, which is required to deprotonate 4-hydroxyquinoline into its anionic form, maximizing its fluorescence quantum yield[7].

  • Fluorescence Measurement: Read the plate using a microplate reader at Excitation 315 nm and Emission 380 nm[6].

Assay_Workflow Prep 1. Reagent Prep Dilute MAO & Inhibitors Incubate1 2. Pre-incubation 15 min at 37°C Prep->Incubate1 Substrate 3. Initiate Reaction Add Kynuramine Incubate1->Substrate Incubate2 4. Incubation 30 min at 37°C (Dark) Substrate->Incubate2 Stop 5. Terminate Add 2N NaOH Incubate2->Stop Read 6. Fluorescence Read Ex: 315nm / Em: 380nm Stop->Read

Caption: Step-by-step workflow for the kynuramine-based MAO inhibition assay.

Data Analysis & Quality Control

IC50 Calculation

Calculate the percentage of remaining MAO activity for each well using the following formula:

%Activity=RFUUninhibited​−RFUBlank​RFUTest​−RFUBlank​​×100

Plot the % Activity against the log10​ of the pyrazinocarbazole concentration. Use non-linear regression (four-parameter logistic curve) to determine the half-maximal inhibitory concentration ( IC50​ )[7].

Assay Validation (Z'-Factor)

To ensure the assay is robust enough for reliable data generation, calculate the Z'-factor using the Uninhibited Control and the Blank. A Z'-factor ≥0.5 indicates an excellent, self-validating assay window.

Table 2: Reference IC50 Values for Assay Validation

When running this protocol, it is highly recommended to include standard reference inhibitors to validate the enzyme's kinetic behavior.

CompoundTarget SpecificityInhibition MechanismExpected IC50 Range
(S)-Pirlindole MAO-A SelectiveReversible (RIMA)100 – 500 nM
Clorgyline MAO-A SelectiveIrreversible1 – 10 nM
Selegiline MAO-B SelectiveIrreversible5 – 20 nM

(Note: Pyrazinocarbazoles like pirlindole will show a higher absolute IC50 compared to clorgyline due to their reversible, competitive nature[7],[1].)

References

  • Matsumoto, T., Suzuki, O., Furuta, T., Asai, M., Kurokawa, Y., Nimura, Y., Katsumata, Y., & Takahashi, I. (1985).
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). "Application Note: In Vitro Mono-Amine Oxidase-A (MAO-A) Inhibition Assay for (S)-Pirlindole Hydrobromide." BenchChem.
  • Thermo Fisher Scientific. (2004). "Amplex Red Monoamine Oxidase Assay Kit." Thermo Fisher Scientific.
  • Zhao, Q., et al. (2010). "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." Acta Pharmacologica Sinica.
  • Reis, J., & Binda, C. (2023). "Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays." Methods in Molecular Biology.
  • Finberg, J.P.M., et al. (2003). "Monoamine oxidase A inhibitory potency and flavin perturbation are influenced by different aspects of pirlindole inhibitor structure." PubMed.

Sources

Application Note: Scale-Up Manufacturing Protocol for 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride (CAS: 15932-34-0), commonly referred to as dehydropirlindole hydrochloride, is a critical tetracyclic intermediate in the synthesis of pirlindole (Pyrazidol) [1]. Pirlindole is a reversible inhibitor of monoamine oxidase A (RIMA) utilized in the treatment of depression. This application note details a validated, scale-up-ready manufacturing process that optimizes yield, minimizes toxic byproducts, and ensures the high chemical purity required for downstream reduction to pharmaceutical-grade active pharmaceutical ingredients (APIs).

Mechanistic Overview and Route Design

The synthesis of the pyrazinocarbazole framework relies on a robust three-stage telescoping process [1]. Each step is designed to maximize atom economy while controlling highly exothermic transitions:

  • Stage 1: Fischer Indole Synthesis. The reaction of p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione under acidic conditions yields 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. The regioselectivity of this cyclization is driven by the thermodynamic stability of the resulting carbazole system.

  • Stage 2: Imine Condensation & Halogenation. The ketone is condensed with ethanolamine to form an imine alcohol intermediate. Subsequent treatment with phosphorus oxychloride (POCl₃) serves a dual purpose: it chlorinates the aliphatic hydroxyl group and activates the system for cyclization[2].

  • Stage 3: Intramolecular N-Alkylation & Salt Formation. The highly reactive chloro-imine undergoes spontaneous intramolecular alkylation at the indole nitrogen (the N9 position of the carbazole), closing the pyrazine ring to form the 5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole core (dehydropirlindole) [2]. Precipitation with anhydrous HCl gas yields the target hydrochloride salt.

(Self-Validation Note: Using POCl₃ directly on the imine alcohol is highly exothermic. The protocol must strictly control the dosing rate and reactor temperature to prevent degradation and ensure safety during scale-up).

Step-by-Step Scale-Up Protocol (10 kg Pilot Scale)

Phase 1: Preparation of 6-Methyl-2,3,4,9-tetrahydrocarbazol-1-one
  • Charge: To a 100 L glass-lined reactor equipped with a mechanical stirrer and cooling jacket, add 40 L of glacial acetic acid, followed by 10.0 kg of p-tolylhydrazine hydrochloride.

  • Addition: Cool the reactor to 10°C. Slowly dose 7.1 kg of 1,2-cyclohexanedione over 2 hours. Causality: Maintaining the internal temperature below 20°C during addition prevents uncontrolled exothermic decomposition and limits the formation of unwanted polymeric byproducts.

  • Reflux: Heat the mixture to 90°C for 4 hours. The Fischer indole cyclization will release water and ammonia (as ammonium chloride).

  • Workup: Cool to room temperature and pour into 100 L of ice water under vigorous stirring. Filter the precipitated 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one, wash with cold water (3 x 10 L), and dry under vacuum at 50°C until the moisture content is < 0.5% w/w.

Phase 2: Imine Formation and Intramolecular Cyclization
  • Condensation: In a clean, dry 100 L reactor, suspend the dried intermediate (~11.5 kg) in 50 L of anhydrous toluene. Add 3.8 kg of ethanolamine and 0.1 kg of p-toluenesulfonic acid (PTSA) as a catalyst.

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus until water evolution ceases (approx. 6 hours). Causality: Complete removal of water drives the equilibrium toward the imine and prevents the violent hydrolysis of POCl₃ in the subsequent step.

  • Halogenation/Cyclization: Cool the reactor to 0–5°C. Critical Step: Slowly add 9.5 kg of phosphorus oxychloride (POCl₃) via a dosing pump over 3 hours. Ensure the jacket cooling is maximized to absorb the heat of the chlorination reaction.

  • Heating: Gradually raise the temperature to 80°C and stir for 5 hours. The intermediate chloro-compound will spontaneously undergo intramolecular N-alkylation to form the dehydropirlindole free base.

  • Quenching: Carefully quench the reaction mixture into 150 L of crushed ice and basify to pH 10 using a 20% NaOH solution (keep temperature < 30°C). Extract the free base into dichloromethane (2 x 50 L).

Phase 3: Hydrochloride Salt Formation and Isolation
  • Drying: Dry the combined organic layers over anhydrous sodium sulfate and concentrate to approximately 30 L under reduced pressure.

  • Precipitation: Cool the solution to 5°C. Bubble anhydrous HCl gas through the solution until the pH reaches 2.0. A dense crystalline precipitate of 8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride will form.

  • Isolation: Filter the product via a Nutsche filter, wash with cold acetone (2 x 10 L) to remove residual colored impurities, and dry under vacuum at 60°C for 12 hours.

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch reproducibility and self-validate the process, the following quantitative metrics must be monitored throughout the manufacturing cycle:

ParameterTarget SpecificationIn-Process Control (IPC) MethodCausality / Impact
Stage 1 Yield > 85%HPLC (Area %)Incomplete Fischer cyclization leads to hydrazine carryover, poisoning subsequent steps.
Moisture Content (Stage 1) < 0.5% w/wKarl Fischer TitrationResidual water violently hydrolyzes POCl₃ in Stage 2, reducing cyclization efficiency.
Stage 2/3 Yield > 75%GravimetricOptimized POCl₃ dosing prevents thermal degradation of the imine intermediate.
API Purity > 99.5%RP-HPLC (UV at 254 nm)High purity is strictly required for downstream reduction to pharmaceutical-grade Pirlindole.
Residual Solvents < 500 ppmHeadspace GC-FIDToluene and DCM must be cleared to meet ICH Q3C safety guidelines.

Synthetic Workflow Visualization

G A p-Tolylhydrazine HCl + 1,2-Cyclohexanedione B Fischer Indole Synthesis (Glacial AcOH, 90°C) A->B C 6-Methyl-2,3,4,9- tetrahydrocarbazol-1-one B->C -H2O, -NH3 D Imine Condensation (Ethanolamine, Toluene, Reflux) C->D E Imine Alcohol Intermediate D->E -H2O F Halogenation & Cyclization (POCl3, 0°C to 80°C) E->F G Dehydropirlindole Free Base F->G Intramolecular Alkylation H Salt Formation (Anhydrous HCl gas) G->H I 8-Methyl-5,6-dihydro-4H- pyrazino[3,2,1-jk]carbazole HCl H->I Precipitation

Synthetic workflow for 8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride.

References

  • Pirlindole Synthesis and Pharmacological Profile. Wikipedia. Available at:[Link] [1]

  • Process for the Preparation of Piperazine Ring for the Synthesis of Pyrazinocarbazole Derivatives. WIPO Patentscope (Patent WO/2018/193414). Available at:[Link] [2]

catalytic hydrogenation conditions for pyrazino[3,2,1-jk]carbazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Catalytic Hydrogenation of Pyrazino[3,2,1-jk]carbazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazino[3,2,1-jk]carbazole scaffold represents a unique, rigid, and planar fused heterocyclic system. Its derivatives are of growing interest in medicinal chemistry and materials science. The selective reduction of this aromatic system, particularly the hydrogenation of the pyrazine moiety to yield the corresponding hexahydropyrazino[3,2,1-jk]carbazole core, is a critical transformation for accessing novel three-dimensional structures with potentially enhanced biological activity or altered photophysical properties. This document provides a comprehensive guide to the catalytic hydrogenation of pyrazino[3,2,1-jk]carbazole derivatives. In the absence of direct literature on this specific ring system, this guide synthesizes established principles from the hydrogenation of its constituent heterocycles—pyrazines and carbazoles—to propose robust and logical starting points for protocol development. We will explore catalyst selection, the causality behind experimental parameter choices, and provide detailed, actionable protocols for both selective and complete hydrogenation.

Part 1: Scientific Foundation and Strategic Considerations

The Structural Challenge: Selective Aromatic Reduction

The pyrazino[3,2,1-jk]carbazole core is a polycyclic aromatic system with distinct electronic regions. The carbazole moiety is a robust aromatic system, while the fused pyrazine ring introduces two nitrogen atoms. These nitrogen atoms are key to understanding the molecule's reactivity in catalytic hydrogenation.

  • Aromatic Stability: N-heteroaromatic compounds possess significant resonance energy, making their hydrogenation challenging and often requiring forcing conditions like high temperatures and pressures.[1]

  • Catalyst Inhibition: The lone pair electrons on the pyrazine nitrogen atoms can strongly coordinate to the surface of transition metal catalysts. This can act as a "poison," deactivating the catalyst and hindering the hydrogenation process.[2] This is a primary challenge that must be addressed in protocol design.

The goal of a typical hydrogenation strategy for this class of molecules is often the selective reduction of the pyrazine ring, leaving the carbazole core intact. This is feasible because pyrazines can generally be hydrogenated under conditions milder than those required for the saturation of a carbazole's benzene rings. Complete hydrogenation of the entire polycyclic system represents a more significant challenge, requiring more active catalysts and harsher conditions.

Catalyst Selection: The Engine of the Transformation

The choice of catalyst is the most critical parameter for achieving a successful and selective hydrogenation. The optimal catalyst depends on the desired outcome (selective vs. complete hydrogenation) and the specific substrate.

  • Palladium on Carbon (Pd/C): This is the most common and versatile hydrogenation catalyst. For pyrazino[3,2,1-jk]carbazole, Pd/C is the logical starting point for the selective hydrogenation of the pyrazine ring . However, its high activity can sometimes lead to a lack of selectivity, and it is susceptible to poisoning by nitrogen heterocycles.[3] To overcome catalyst inhibition, the reaction can be run in the presence of an acid to protonate the nitrogen atoms, or by converting the substrate to a salt.[2][3]

  • Ruthenium-based Catalysts (e.g., Ru/C, Ru/Al₂O₃): Ruthenium is exceptionally effective for the hydrogenation of challenging aromatic and N-heterocyclic systems.[4] It is the catalyst of choice for the complete hydrogenation of the entire pyrazino[3,2,1-jk]carbazole system. Studies on N-ethylcarbazole have shown that ruthenium catalysts provide the best performance for full saturation, often at elevated temperatures (160-190 °C) and pressures (60-70 bar).[5][6][7] Ruthenium's high activity can overcome the aromatic stability of the carbazole rings where other catalysts might fail.[8]

  • Other Noble Metals (Rh, Ir, Pt): Rhodium and Iridium complexes are also highly active for the hydrogenation of N-heterocycles, and are particularly prominent in asymmetric hydrogenations to create chiral centers.[1][2] Platinum-based catalysts are also effective but can sometimes be less selective than palladium.

  • Base Metal Catalysts (e.g., Ni, Mn, Co): Non-noble metal catalysts are gaining attention as cost-effective alternatives. Nickel-based catalysts, for example, can hydrogenate N-heterocycles, though they typically require more forcing conditions.[9] Manganese and Cobalt pincer complexes have also been developed for these transformations and can operate under mild conditions.[10][11]

Part 2: Optimizing Experimental Parameters

Beyond the catalyst, several other parameters must be carefully controlled to ensure a successful reaction.

  • Solvents: The solvent must fully dissolve the substrate and be stable under the reaction conditions. Common choices include:

    • Alcohols (Methanol, Ethanol, Isopropanol): Excellent for many hydrogenations, polar enough to dissolve salts if an acid additive is used.

    • Ethers (THF, Dioxane): Aprotic options, useful for substrates with sensitivities to protic solvents.

    • Esters (Ethyl Acetate): A common, relatively non-polar choice.

  • Temperature: Reaction temperature directly impacts the rate.

    • For selective pyrazine reduction with Pd/C, start at room temperature and gently increase to 40-60 °C if the reaction is sluggish.

    • For complete hydrogenation with a Ru catalyst, higher temperatures in the range of 120-190 °C are often necessary to overcome the high activation energy of carbazole ring reduction.[4][5]

  • Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.

    • Selective Reduction: 50-200 psi (3-14 bar) is a typical starting range.

    • Complete Reduction: High pressure, from 500 to 1000 psi (35-70 bar), is generally required.[5][12]

  • Additives to Mitigate Catalyst Poisoning: To prevent the pyrazine nitrogens from deactivating the catalyst, an acidic additive is often beneficial.

    • Acids: Stoichiometric or catalytic amounts of acids like HCl, TFA, or acetic acid can protonate the basic nitrogen atoms, preventing their coordination to the metal surface and activating the ring towards reduction.[3]

Part 3: Experimental Protocols & Data

Proposed Reaction Conditions Summary

The following table summarizes recommended starting conditions for the two primary hydrogenation strategies. Researchers should note that these are starting points and may require optimization for specific derivatives.

ParameterProtocol 1: Selective Pyrazine HydrogenationProtocol 2: Complete System Hydrogenation
Target Product hexahydropyrazino[3,2,1-jk]carbazoleperhydropyrazino[3,2,1-jk]carbazole
Primary Catalyst 5-10% Pd/C (5-10 wt%)5% Ru/Al₂O₃ or 5% Ru/C (5-10 wt%)
Solvent Methanol, Ethanol, or Ethyl AcetateDioxane or Ethanol
Temperature 25 - 60 °C150 - 190 °C
H₂ Pressure 50 - 200 psi (3-14 bar)800 - 1000 psi (55-70 bar)
Additive 1.0 - 2.2 equivalents of HCl (in ether/dioxane) or TFANone typically required due to forcing conditions
Reaction Time 6 - 24 hours12 - 48 hours
Visualized Workflow

The general workflow for performing a catalytic hydrogenation experiment in a high-pressure reactor is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Substrate & Solvent B Add Catalyst (under inert atmosphere) A->B C Seal Reactor B->C D Inerting Cycles (Purge with N₂ or Ar) C->D E Pressurize with H₂ to Target Pressure D->E F Heat to Target Temp & Begin Stirring E->F G Monitor H₂ Uptake & Reaction Progress (TLC/LCMS) F->G H Cool to RT & Vent Reactor G->H I Filter Catalyst Carefully (e.g., through Celite®) H->I J Concentrate Filtrate I->J K Purify Product (Crystallization/Chromatography) J->K

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Selective Hydrogenation of the Pyrazine Moiety

This protocol aims to selectively reduce the pyrazine ring to a piperazine, leaving the carbazole core intact.

Materials:

  • Pyrazino[3,2,1-jk]carbazole derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% of substrate)

  • Methanol (or Ethanol)

  • Hydrochloric acid (2.0 M solution in diethyl ether, 2.1 eq)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Celite® or another filter aid

Procedure:

  • To a high-pressure reactor vessel, add the pyrazino[3,2,1-jk]carbazole derivative (e.g., 500 mg, 1.0 mmol).

  • Add methanol (20 mL) to dissolve the substrate.

  • Under a stream of nitrogen or in a glovebox, carefully add the 10% Pd/C catalyst (50 mg).

  • Add the HCl solution in ether (1.05 mL, 2.1 mmol, 2.1 eq) dropwise while stirring. A precipitate of the hydrochloride salt may form.

  • Seal the reactor according to the manufacturer's instructions.

  • Place the reactor in a heating mantle on a stir plate.

  • Purge the reactor headspace by pressurizing with nitrogen (100 psi) and venting three times.

  • Pressurize the reactor with hydrogen gas to 100 psi.

  • Begin vigorous stirring and heat the reaction to 50 °C.

  • Monitor the reaction by observing the pressure drop. If the pressure drops significantly, repressurize with hydrogen to the target pressure.

  • After 12-24 hours, or once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.

  • CAUTION: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Purge the reactor with nitrogen three times.

  • Open the reactor and carefully filter the contents through a pad of Celite® to remove the Pd/C catalyst. NOTE: The catalyst on the filter pad is pyrophoric and must be kept wet with solvent (e.g., water) and disposed of properly.

  • Rinse the filter pad with additional methanol.

  • To the combined filtrate, add a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid and then extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired hexahydropyrazino[3,2,1-jk]carbazole.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Complete Hydrogenation of the Polycyclic System

This protocol uses more forcing conditions to achieve full saturation of both the pyrazine and carbazole rings.

Materials:

  • Pyrazino[3,2,1-jk]carbazole derivative (1.0 eq)

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) (10 wt% of substrate)

  • Dioxane (or another high-boiling solvent)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Celite®

Procedure:

  • Follow steps 1-3 from Protocol 1, using Ru/Al₂O₃ as the catalyst and dioxane as the solvent. No acid additive is required.

  • Seal the reactor and perform the nitrogen purges as described previously.

  • Pressurize the reactor with hydrogen gas to 900 psi.

  • Begin vigorous stirring and heat the reaction to 180 °C.[5]

  • Maintain the pressure and temperature, repressurizing with hydrogen as needed. The reaction may take 24-48 hours.

  • Follow steps 11-15 from Protocol 1 for the cooling, venting, and filtration procedures.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired perhydro-pyrazino[3,2,1-jk]carbazole.

  • Confirm the structure and stereochemistry using advanced NMR techniques and mass spectrometry.

G Start Pyrazino[3,2,1-jk]carbazole Mid Hexahydropyrazino[3,2,1-jk]carbazole (Piperazine derivative) Start->Mid  Protocol 1  Pd/C, H₂ (low P)  MeOH, 50°C, HCl End Perhydropyrazino[3,2,1-jk]carbazole (Fully Saturated) Start->End Mid->End  Protocol 2  Ru/Al₂O₃, H₂ (high P)  Dioxane, 180°C

Caption: Reaction pathways for hydrogenation.

Part 4: Conclusion and Outlook

The catalytic hydrogenation of pyrazino[3,2,1-jk]carbazole derivatives is a tractable but nuanced process. By understanding the inherent reactivity of the fused heterocyclic system, researchers can strategically select catalysts and conditions to achieve either selective reduction of the pyrazine moiety or complete saturation of the entire core. The protocols provided herein are built upon established principles for related compounds and serve as a robust starting point for further exploration and optimization. Careful reaction monitoring and product characterization are essential to validate the outcomes of these powerful transformations.

References

  • Kim, J. H., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Molecules, 26(2), 438. Available at: [Link][5][7]

  • Beller, M., et al. (2019). Homogeneous Base‐Metal‐Catalyzed Transfer Hydrogenation of Unsaturated N‐Containing Organic Compounds. Angewandte Chemie International Edition, 58(30), 10094-10109. Available at: [Link][13]

  • Kumar, A., et al. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters, 26(5), 1084–1089. Available at: [Link][14]

  • Parkin, G., et al. (2002). New Modes for Coordination of Aromatic Heterocyclic Nitrogen Compounds to Molybdenum: Catalytic Hydrogenation of Quinoline, Isoquinoline, and Quinoxaline by Mo(PMe3)4H4. Journal of the American Chemical Society, 124(3), 436-437. Available at: [Link][12]

  • Li, C., et al. (2023). Heterogeneous Catalysts in N-Heterocycles and Aromatics as Liquid Organic Hydrogen Carriers (LOHCs): History, Present Status and Future. Catalysts, 13(5), 875. Available at: [Link][4]

  • Wang, Z., et al. (2020). Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole. Energies, 13(12), 3053. Available at: [Link][6]

  • Xiao, J., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1435-1456. Available at: [Link][1]

  • Kim, J. H., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. OA Monitor Ireland. Available at: [Link]

  • Wang, Z. (2020). Hydrogenation of N-heterocycles. ResearchGate. Available at: [Link][15]

  • Punji, B., et al. (2023). recent developments in c−h functionalization of carbazoles. ARKIVOC. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2012). Comparative Study of Catalytic Hydrogenation of 9-Ethylcarbazole for Hydrogen Storage over Noble Metal Surfaces. The Journal of Physical Chemistry C, 116(12), 6943–6950. Available at: [Link][8]

  • Kirchner, K., et al. (2020). Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex. Organic Letters, 22(10), 3915–3919. Available at: [Link][10]

  • Wang, H., et al. (2024). Selective Hydrogenation of N-Heterocyclic Carboxylate over Nitrogen-Doped Porous Carbon-Supported Nano-Ni. Industrial & Engineering Chemistry Research, 63(16), 7215–7226. Available at: [Link][9]

  • Beller, M., et al. (2020). Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature. Chemistry – A European Journal, 26(42), 9399-9406. Available at: [Link][11]

  • Zigeuner, G., et al. (1983). Synthesis and Reactions of 4-Hydroxy-8,9,10,11-tetrahydropyrido[3,2,1-jk]carbazol-6-ones. Monatshefte für Chemie, 114(2), 223-237. Available at: [Link]

  • Van der Eycken, E., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(19), 3109-3121. Available at: [Link]

  • Khan, R., et al. (2023). Nickel(II) N-Heterocyclic Carbene Complex for the Hydrogenation of 2-Acetylpyridine under Mild Conditions. Catalysts, 13(3), 567. Available at: [Link]

  • Sajiki, H., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. Available at: [Link][3]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Available at: [Link][16]

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Available at: [Link][17]

  • Zhou, Y-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3058–3061. Available at: [Link][2]

Sources

High-Sensitivity LC-MS/MS Sample Preparation Protocol for 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of tetracyclic carbazole derivatives in complex biological matrices (e.g., plasma, microsomes) presents a significant analytical challenge due to trace-level endogenous concentrations and severe matrix interference. 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole is a highly bioactive scaffold, structurally serving as an oxidized analog or synthetic intermediate to the reversible monoamine oxidase A (MAO-A) inhibitor, Pirlindole.

This application note provides a comprehensive, self-validating sample preparation methodology and LC-MS/MS protocol designed for drug development professionals. By leveraging the specific physicochemical properties of the pyrazine nitrogen, we employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow to decouple the analyte from ion-suppressing phospholipids, ensuring absolute quantitative rigor.

Pharmacological & Chemical Context

Structurally, the pyrazino[3,2,1-jk]carbazole class exhibits potent neuropharmacological activity. Pirlindole (the hexahydro analog) achieves its antidepressant efficacy by reversibly inhibiting mitochondrial MAO-A, thereby preventing the oxidative deamination of monoamine neurotransmitters like serotonin.

MAO_Pathway Serotonin Monoamine Neurotransmitters (e.g., Serotonin) MAOA MAO-A Enzyme (Mitochondrial) Serotonin->MAOA Substrate Binding Receptor Postsynaptic Receptors (Enhanced Signaling) Serotonin->Receptor Synaptic Accumulation Metabolites Inactive Metabolites (e.g., 5-HIAA) MAOA->Metabolites Oxidative Deamination Drug 8-Methyl-5,6-dihydro-4H- pyrazino[3,2,1-jk]carbazole Drug->MAOA Reversible Inhibition

Mechanism of MAO-A inhibition by pyrazino-carbazole derivatives.

From an analytical perspective, the compound has a monoisotopic mass of 222.1157 Da (Formula: C15H14N2). In positive Electrospray Ionization (ESI+), the basic pyrazine nitrogen readily accepts a proton, yielding an intense [M+H]+ precursor ion at m/z 223.1. This behavior mirrors its structural relatives, which consistently demonstrate strong ESI+ responses[1].

Mechanistic Rationale for Sample Preparation

Why Mixed-Mode Cation Exchange (MCX)?

A common pitfall in LC-MS/MS bioanalysis is the reliance on simple protein precipitation (PPT) or reversed-phase (HLB) SPE. While these methods are fast, they co-extract massive amounts of endogenous glycerophospholipids from plasma. These lipids co-elute with hydrophobic analytes, competing for charge droplets in the ESI source and causing severe signal suppression.

The Causality of the MCX Choice: 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole contains a secondary/tertiary pyrazine nitrogen with an estimated pKa of ~7.5–8.5.

  • Acidification: By pre-treating the plasma with 1% formic acid, we force the pH well below the pKa. The nitrogen becomes fully protonated (cationic).

  • Orthogonal Retention: When loaded onto an MCX cartridge, the compound binds via two mechanisms: hydrophobic interactions with the polymer backbone and strong ionic bonds with the sulfonic acid groups.

  • Aggressive Washing: Because the ionic bond is incredibly strong, we can wash the cartridge with 100% methanol. This strips away all neutral lipids, phospholipids, and carbohydrates, while the target analyte remains ionically anchored.

  • Targeted Elution: Elution is achieved using 5% ammonium hydroxide in methanol. The high pH neutralizes the basic nitrogen, breaking the ionic bond and releasing a highly purified fraction of the drug into the eluate.

The Self-Validating Analytical Framework

A protocol cannot be trusted if it cannot independently verify its own performance. To ensure analytical integrity, this workflow embeds the quantitative matrix effect assessment strategy pioneered by Matuszewski et al.[2].

By utilizing a Stable-Isotope Labeled Internal Standard (SIL-IS) (e.g., Pirlindole-d4) and preparing three distinct quality control (QC) sets, the system mathematically decouples physical extraction losses from ionization suppression.

Table 1: Self-Validation QC Framework
QC SetDescriptionPurpose
Set A Neat standards spiked into reconstitution solvent.Establishes the baseline MS/MS response without any matrix interference.
Set B Blank plasma extracted, then spiked with analyte/IS post-extraction.Evaluates Matrix Effect (ME) . ME (%) = (Area Set B / Area Set A) × 100
Set C Plasma spiked with analyte/IS pre-extraction, then extracted.Evaluates Extraction Recovery (RE) . RE (%) = (Area Set C / Area Set B) × 100

Note: An ME value < 100% indicates ion suppression, while > 100% indicates ion enhancement. A robust MCX method should yield an ME between 90–110% and an RE > 85%[2].

Step-by-Step MCX SPE Protocol

SPE_Workflow Sample Plasma Sample + Internal Standard PreTreat Protein Precipitation (1% FA in Acetonitrile) Sample->PreTreat Centrifuge Centrifugation (14,000g, 10 min) PreTreat->Centrifuge Load Load Supernatant (Ionized Basic Nitrogen) Centrifuge->Load Condition SPE MCX Cartridge Condition (MeOH -> Water) Condition->Load Wash Wash (2% FA in Water -> MeOH) Load->Wash Retains protonated drugs Elute Elute (5% NH4OH in MeOH) Wash->Elute Removes neutral lipids Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis (ESI+ MRM) Dry->LCMS

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic carbazole derivatives.

Protocol Steps:
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL). Add 300 µL of 1% Formic Acid (FA) in Acetonitrile. Vortex for 30 seconds to precipitate proteins and acidify the matrix.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 400 µL of 2% FA in water to reduce the organic content (ensuring proper retention on the SPE bed).

  • SPE Conditioning: Condition a 30 mg/1 cc MCX cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the diluted supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% FA in Water (removes highly polar interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect in a clean glass vial.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatographic separation is performed on a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) to ensure sharp peak shapes and rapid run times.

Table 2: LC Gradient Program

Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% A% BCurve
0.000.4009010Initial
0.500.40090106 (Linear)
2.500.40010906 (Linear)
3.500.40010906 (Linear)
3.600.40090106 (Linear)
5.000.40090106 (Linear)
Table 3: MS/MS MRM Parameters (ESI+)

Detection is performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor ion represents the [M+H]+ species.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole 223.1194.1 (Quantifier)506025
8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole 223.1180.1 (Qualifier)506035
SIL-IS (e.g., Pirlindole-d4) 231.2202.2506025

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. URL:[Link]

  • SpectraBase. (2025). Pirlindole MS3_1 - Mass Spectrum (LC). John Wiley & Sons, Inc. URL:[Link]

  • New Drug Approvals. (2018). Pirlindole Process and Synthesis. URL:[Link]

Sources

Troubleshooting & Optimization

resolving solubility issues of 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the formulation of complex heterocyclic compounds, I have designed this guide to help you overcome the severe solubility bottlenecks associated with 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole .

This compound, a rigid tetracyclic intermediate closely related to the antidepressant pirlindole (pyrazidole)[1][2], presents unique physicochemical challenges. Due to its highly conjugated planar architecture, it forms strong intermolecular π−π stacking interactions, resulting in a high crystal lattice energy that strongly resists dissolution in standard organic solvents[3][4].

This guide synthesizes mechanistic insights, validated protocols, and targeted troubleshooting to ensure your downstream assays and synthetic workflows succeed.

Part 1: Mechanistic Understanding of Solubility Barriers

To dissolve 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole, the solvation energy provided by your chosen solvent must exceed the compound's inherent crystal lattice energy. When transitioning from organic stocks to aqueous assay buffers, the sudden change in dielectric constant often triggers rapid nucleation and antisolvent precipitation[4]. Understanding this thermodynamic balance is the first step in troubleshooting.

DissolutionMechanism Crystal Solid Crystal Lattice (High π-π Stacking Energy) Solvent Solvent Insertion (Overcoming Lattice Energy) Crystal->Solvent Addition Disruption Physical Disruption (Heat / Sonication) Solvent->Disruption Kinetic Energy Solvated Fully Solvated Monomers (Stable Homogeneous Solution) Disruption->Solvated Solvation > Lattice

Mechanistic pathway of overcoming crystal lattice energy via solvent insertion and disruption.

Part 2: Troubleshooting & FAQs (Q&A)

Q1: Should I use the free base or the hydrochloride (HCl) salt form of the compound for my experiments? A1: Your choice of salt form strictly dictates your solvent system. The free base is highly lipophilic; its lack of charge means it relies on induced-dipole and halogen- π interactions, making it soluble in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]. Conversely, the HCl salt relies on ion-dipole interactions and requires highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or protic solvents like Methanol[2]. Causality Rule: Always verify the salt form of your batch via NMR or elemental analysis before selecting a solvent, as a mismatch will guarantee precipitation[3].

Q2: My compound won't fully dissolve even in high-purity DMSO. What are the next steps? A2: If the HCl salt is resisting dissolution in DMSO, the lattice energy is dominating the solvation energy. You must apply external kinetic energy. Sonication disrupts the boundary layer of the crystal, while gentle heating (40–50°C) increases molecular kinetic energy to break the π−π bonds[4].

Q3: Why does my solution become cloudy when transitioning from a DMSO stock to an aqueous assay buffer? A3: This is a classic case of antisolvent precipitation[4]. When the polar aprotic solvent (DMSO) is diluted in water, the hydrophobic carbazole core is suddenly exposed to a highly polar environment, causing the molecules to rapidly aggregate to minimize surface area exposure. Fix: You must use a step-down dilution method with intermediate surfactants (e.g., Tween-80) to sterically shield the hydrophobic core before aqueous exposure.

SolventWorkflow Start Identify Compound Form FreeBase Free Base Form Start->FreeBase HClSalt HCl Salt Form Start->HClSalt SolventFB Solvent: DCM, THF, Chloroform FreeBase->SolventFB SolventSalt Solvent: DMSO, NMP, Methanol HClSalt->SolventSalt CheckSol Visual & Centrifuge Check (Is it fully dissolved?) SolventFB->CheckSol SolventSalt->CheckSol HeatSonicate Apply Sonication (30 min) + Gentle Heat (40°C) CheckSol->HeatSonicate No Success Proceed to Downstream Assay CheckSol->Success Yes HeatSonicate->CheckSol Re-evaluate

Workflow for selecting solvents and resolving solubility of pyrazino-carbazole derivatives.

Part 3: Quantitative Data & Solvent Selection Guide

The following table summarizes the empirical solubility profiles based on structural homologues of carbazole and pirlindole derivatives. Use this to select the appropriate continuous phase for your specific compound state[1][4].

SolventPolarity IndexPrimary Solubilizing MechanismEst. Solubility (Free Base)Est. Solubility (HCl Salt)
Dichloromethane (DCM) 3.1Halogen- π interactions> 20 mg/mL< 1 mg/mL
Tetrahydrofuran (THF) 4.0Dipole-induced dipole~ 15 mg/mL< 2 mg/mL
Methanol (MeOH) 5.1Protic solvation of ions< 2 mg/mL~ 15 mg/mL
Dimethyl Sulfoxide (DMSO) 7.2Strong hydrogen bond acceptor< 5 mg/mL> 30 mg/mL
Water / Buffer (pH 7.4) 10.2Highly polar, poor lipophilicity< 0.1 mg/mL< 0.5 mg/mL

Part 4: Validated Experimental Protocols

A common pitfall in drug development is mistaking a fine colloidal suspension for a true solution. The following protocols are designed as self-validating systems to ensure absolute experimental integrity.

Protocol A: Preparation of a 50 mM Master Stock Solution (HCl Salt in DMSO)

Causality: Water is a potent antisolvent for this compound. Even atmospheric moisture absorbed by hygroscopic DMSO can drastically reduce solubility[3].

  • Gravimetric Analysis: Accurately weigh the lyophilized powder. Ensure the vial is equilibrated to room temperature before opening to prevent condensation.

  • Solvent Addition: Add anhydrous, high-purity DMSO ( 99.9% purity, stored over molecular sieves).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate the vial in an ultrasonic water bath at 40°C for 15–30 minutes. The acoustic cavitation provides the localized energy required to sever strong π−π stacking interactions[4].

  • Self-Validation Step (Crucial):

    • Optical Check: Shine a laser pointer through the vial in a dark room. If you see the beam's path illuminated (Tyndall effect), you have undissolved nanoparticles, not a true solution.

    • Mechanical Check: Centrifuge the solution at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, the compound is merely suspended and requires further dilution or heating.

Protocol B: Formulation for Aqueous In Vitro Assays (Preventing Precipitation)

Causality: Adding an aqueous buffer directly to a DMSO stock creates localized pockets of high water concentration, triggering immediate and irreversible crystallization[4].

  • Excipient Shielding: Pre-mix your final aqueous assay buffer with a solubilizing agent. We recommend 5% Tween-80 or 10% Hydroxypropyl- β -cyclodextrin (HP β CD). These agents form micelles or inclusion complexes that encapsulate the hydrophobic carbazole backbone.

  • Order of Addition: Place the aqueous buffer on a high-speed magnetic stirrer. Add the 50 mM DMSO stock solution dropwise into the vortex of the stirring buffer. Never add the buffer to the DMSO stock.

  • Self-Validation Step: Measure the absorbance of the final solution via UV-Vis spectroscopy at 600 nm. A true solution will have an optical density (OD) of near zero. Any rising baseline at 600 nm indicates light scattering from micro-precipitates.

References

  • Title: Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene in Organic Solvents Source: Journal of Chemical & Engineering Data (acs.org) URL: [Link]

  • Title: Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective Source: doi.org URL: [Link]

  • Title: Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation Source: semanticscholar.org URL: [Link]

Sources

minimizing impurities during the cyclization of pyrazino[3,2,1-jk]carbazoles

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrazino[3,2,1-jk]carbazole Synthesis

Welcome to the technical support center for the synthesis of pyrazino[3,2,1-jk]carbazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the critical cyclization step, providing troubleshooting advice and detailed protocols to help you minimize impurities and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for creating the pyrazino[3,2,1-jk]carbazole core, and what is the key cyclization step?

A1: A prevalent and effective method involves a multi-step sequence starting from a 1-oxo-1,2,3,4-tetrahydrocarbazole derivative. The key transformation into the final tricyclic system is an intramolecular cyclization of a 1-(2'-hydroxyethylamino)-1,2,3,4-tetrahydrocarbazole intermediate. This cyclization is typically achieved by heating the intermediate in a high-boiling solvent like diphenyl ether with a catalyst such as ammonium chloride. This acid-catalyzed reaction proceeds via an intramolecular electrophilic substitution mechanism.

Q2: What are the primary types of impurities I should expect during the cyclization reaction?

A2: Impurities generally fall into three categories:

  • Unreacted Starting Material: Incomplete conversion is a common issue, often due to insufficient heating, short reaction times, or catalyst deactivation.

  • Oxidation Byproducts: The carbazole nucleus and reaction intermediates can be susceptible to oxidation at the high temperatures required for cyclization, leading to highly colored, often tarry, impurities. This is especially true if the reaction is not performed under an inert atmosphere.

  • Partially Cyclized or Rearranged Products: Depending on the specific substrate and conditions, side reactions such as incomplete dehydration or alternative cyclization pathways can occur, although these are typically minor. The high-temperature, acidic conditions can sometimes lead to charring or decomposition.

Q3: My final product is a dark, oily residue that is difficult to purify. What is the likely cause?

A3: A dark, intractable product is almost always indicative of oxidation and/or thermal decomposition. The combination of high heat (refluxing diphenyl ether is ~259 °C) and potential exposure to atmospheric oxygen can degrade the electron-rich carbazole and amine moieties. It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the heating process. Additionally, ensure the reaction is not overheated or heated for an excessive duration.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low Yield - Significant Amount of Starting Material Remains
  • Root Cause Analysis: This issue points to insufficient activation energy or suboptimal catalytic activity. The cyclization is an equilibrium process, and high temperatures are needed to drive it towards the product by removing water.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction reaches the target temperature. For the diphenyl ether/NH₄Cl method, this means vigorous reflux. Use a high-temperature thermometer to confirm the internal reaction temperature.

    • Check Catalyst Quality: Ammonium chloride can absorb moisture. Use freshly opened or properly dried NH₄Cl. The amount of catalyst is also critical; ensure you are using the correct molar equivalents.

    • Increase Reaction Time: If TLC or LC-MS analysis shows a slow but steady conversion, extend the reflux time. Monitor the reaction progress every hour after the initial recommended time has passed.

    • Solvent Purity: Ensure the diphenyl ether is of high purity. Impurities in the solvent can interfere with the reaction.

Problem 2: Formation of Dark, Insoluble Impurities
  • Root Cause Analysis: This is a classic sign of oxidative degradation. The nitrogen atoms in the pyrazino and carbazole rings are susceptible to oxidation, which can initiate polymerization or decomposition pathways, especially at high temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere is Critical: The most important preventative measure is to rigorously exclude oxygen. De-gas the reaction mixture before heating by bubbling argon or nitrogen through the solvent for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Minimize Headspace: Use a reaction flask that is appropriately sized for the reaction volume to minimize the amount of trapped air.

    • Optimize Temperature and Time: Do not overheat. While high temperatures are necessary, excessive heat or prolonged reaction times beyond what is needed for complete conversion will promote decomposition. Determine the optimal endpoint by monitoring via TLC/LC-MS and quench the reaction promptly.

Problem 3: Difficulty in Removing Diphenyl Ether Solvent
  • Root Cause Analysis: Diphenyl ether has a high boiling point (259 °C) and is non-polar, making it difficult to remove completely, especially from a polar product. Residual solvent can complicate purification and analysis.

  • Troubleshooting Steps:

    • Steam Distillation/Vacuum Transfer: While one literature method suggests removing the bulk of the solvent by distillation, a more effective method for complete removal on a lab scale is high-vacuum transfer or Kugelrohr distillation.

    • Solvent Trituration/Precipitation: After cooling the reaction, dilute the mixture with a non-polar solvent in which your product is insoluble but diphenyl ether is soluble (e.g., hexanes, petroleum ether). This will often cause the desired product to precipitate, leaving the bulk of the solvent in the supernatant.

    • Column Chromatography: The standard purification method involves adsorbing the crude material onto silica gel and eluting with a solvent system like petroleum ether-ethyl acetate. The non-polar diphenyl ether will elute very quickly with the non-polar mobile phase, separating it from your more polar product.

Key Experimental Protocols & Data

Protocol: Cyclization of 1-(2'-hydroxyethylamino)-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from established literature procedures.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a thermometer, combine the 1-(2'-hydroxyethylamino)-1,2,3,4-tetrahydrocarbazole substrate (1.0 eq), ammonium chloride (0.4 eq), and diphenyl ether (approx. 3 mL per 0.005 mole of substrate).

  • Inerting: De-gas the mixture by bubbling nitrogen or argon through the solution for 20 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 250-260 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC (e.g., eluting with petroleum ether:ethyl acetate 2:1), checking for the disappearance of the starting material spot. The reaction is typically complete within 2-3 hours.

  • Workup & Purification:

    • Allow the mixture to cool to room temperature.

    • Add ethyl acetate to dissolve the residue.

    • (Optional) Wash the organic layer with water to remove any remaining ammonium chloride. Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.

Table 1: Troubleshooting Cyclization Parameters
ParameterStandard ConditionProblem IndicationRecommended Action
Atmosphere Inert (Argon/Nitrogen)Dark tarry product, low yieldRigorously de-gas solvent and maintain positive inert gas pressure.
Temperature Reflux in Diphenyl Ether (~259°C)Incomplete reactionEnsure vigorous reflux is achieved. Confirm internal temperature.
Reaction Time 2-3 hoursIncomplete reactionMonitor by TLC/LC-MS and extend time if conversion is still proceeding.
Catalyst NH₄Cl (0.4 eq)Incomplete reactionUse dry, fresh catalyst. Consider slight increase in loading (to 0.5 eq).
Workup Column ChromatographyResidual diphenyl etherPre-purify by triturating with hexanes or perform high-vacuum distillation.

Visualizing Reaction Pathways

Understanding the desired reaction versus potential side reactions is key to optimization.

Diagram 1: Desired Cyclization vs. Oxidative Degradation

This diagram illustrates the productive pathway to the pyrazino[3,2,1-jk]carbazole core versus a representative degradation pathway initiated by oxygen.

SM 1-(2'-hydroxyethylamino)- tetrahydrocarbazole Int Iminium Ion Intermediate SM->Int  H⁺, -H₂O (NH₄Cl, Heat) OxInt Oxidized Intermediate SM->OxInt High Temp Prod Pyrazino[3,2,1-jk]carbazole (Desired Product) Int->Prod Intramolecular Electrophilic Substitution O2 O₂ (Air) Tars Decomposition Products (Tars) OxInt->Tars Polymerization/ Decomposition

Caption: Desired reaction pathway (top) vs. oxygen-induced degradation (bottom).

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical sequence for diagnosing and solving low-yield experiments.

start Low Yield of Pyrazinocarbazole check_tlc Analyze Crude by TLC/LC-MS: What is the main spot? start->check_tlc is_sm Mainly Starting Material check_tlc->is_sm is_tar Baseline/Tarry Material check_tlc->is_tar is_complex Complex Mixture of Spots check_tlc->is_complex sol_temp ACTION: 1. Verify internal temp >250°C. 2. Increase reaction time. 3. Check catalyst quality. is_sm->sol_temp Yes sol_o2 ACTION: 1. Improve inert atmosphere technique. 2. De-gas solvent before heating. 3. Reduce reaction time if possible. is_tar->sol_o2 Yes sol_purify ACTION: 1. Optimize chromatography. 2. Consider recrystallization. 3. Check for thermal stability. is_complex->sol_purify Yes

Caption: A step-by-step workflow for troubleshooting low-yield cyclization reactions.

References

  • D. Joseph, C. J. F. Khan, and P. S. Mohan, "Synthesis and biological activity of pyrazino[3,2, I-j,k]carbazoles," Indian Journal of Heterocyclic Chemistry, vol. 16, no. 3, pp. 255-258, 2007. [Link]

  • S. L. Buchwald and J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia, 2023. [Link]

  • A. Pictet and T. Spengler, "Pictet–Spengler reaction," Wikipedia, 2023. [Link]

Technical Support Center: Optimizing Sodium Borohydride Reduction of 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of pyrazino[3,2,1-jk]carbazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working on the sodium borohydride (NaBH₄) reduction of 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you overcome common experimental hurdles.

Introduction: The Synthetic Challenge

The reduction of 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole is a key transformation aimed at producing the corresponding saturated hexahydro derivative, a scaffold of interest in medicinal chemistry. While sodium borohydride is a common and mild reducing agent, its application to complex heterocyclic systems like this one requires careful optimization to ensure high yield, purity, and reproducibility. The inherent reactivity of the substrate, influenced by the electron-rich carbazole nucleus and the integrated pyrazine ring, presents unique challenges related to chemoselectivity and reaction kinetics. This guide is designed to systematically address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Fundamentals

Q1: What is the target functional group for NaBH₄ reduction in the 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole system?

The primary target for reduction by sodium borohydride in this substrate is the endocyclic imine (or iminium ion precursor) within the dihydropyrazine ring. The structure contains a C=N double bond which is susceptible to nucleophilic attack by a hydride (H⁻) delivered from NaBH₄. Aldehydes and ketones are the most common substrates for NaBH₄, but it is also effective for reducing imines, especially when the reaction conditions are optimized.[1][2][3] The electron-rich carbazole ring itself is generally stable to NaBH₄ under standard conditions.

Q2: What is the expected product of a successful reduction?

The successful reduction of the C=N bond within the dihydropyrazine ring will yield the fully saturated hexahydro derivative: 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole .[4]

Q3: What is the general mechanism for the reduction of the imine moiety in this molecule?

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion (H⁻), delivered from the BH₄⁻ anion, acts as a nucleophile and attacks the electrophilic carbon atom of the imine double bond (C=N). In protic solvents like methanol or ethanol, the imine nitrogen can be protonated, forming a more reactive iminium ion, which greatly accelerates the rate of hydride addition.[1][5]

  • Protonation: The resulting anionic nitrogen intermediate is then protonated by the solvent (e.g., methanol) or during an acidic workup step to yield the final secondary amine product.[6][7]

Section 2: Troubleshooting Low Yield & Incomplete Reactions

Q4: My reaction is very slow or stops before the starting material is fully consumed. What are the most likely causes?

Several factors can lead to a sluggish or incomplete reaction. A systematic approach to troubleshooting is recommended.

G cluster_checks Primary Investigation Points cluster_solutions Corrective Actions Start Low Yield or Incomplete Reaction Reagent Reagent Quality (NaBH₄) Start->Reagent Is reagent fresh? Solvent Solvent System Start->Solvent Is solvent appropriate and anhydrous (if needed)? Temp Reaction Temperature Start->Temp Is temperature optimal? Stoich Stoichiometry Start->Stoich Is NaBH₄ excess sufficient? Reagent_Sol Use fresh, dry NaBH₄. Consider titration or a control reaction (e.g., benzophenone). Reagent->Reagent_Sol Solvent_Sol Switch to a different alcohol (MeOH vs EtOH). Consider co-solvents (THF, Dioxane). Ensure dryness if using aprotic solvent. Solvent->Solvent_Sol Temp_Sol Start at 0°C, then allow to warm to RT. Low temperatures (-78°C) can drastically slow the reaction. [4] Temp->Temp_Sol Stoich_Sol Increase NaBH₄ to 3-5 equivalents. Phenolic or acidic protons will consume reagent. [14] Stoich->Stoich_Sol

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Q5: How does the choice of solvent critically impact this reduction?

The solvent plays a dual role: it must dissolve the substrate and reagent, but it also directly participates in the reaction mechanism and can affect the reagent's stability.

  • Protic Solvents (Methanol, Ethanol): These are the most common solvents for NaBH₄ reductions. They activate the imine by protonation and are required for the final protonation step.[5] However, they also slowly react with NaBH₄ to produce hydrogen gas and sodium alkoxyborohydrides, which are less reactive.[3][5] Methanol reacts faster with NaBH₄ than ethanol. Therefore, for a sluggish reaction, switching from ethanol to methanol can increase the rate. Conversely, if side reactions are an issue, switching to ethanol or isopropanol can provide more control.

  • Aprotic Solvents (THF, Dioxane): NaBH₄ is less soluble and much less reactive in aprotic solvents alone. Reductions in these solvents are often impractically slow. However, they can be used as co-solvents with alcohols to improve the solubility of non-polar substrates.[8]

  • Solvent Effects on Rate: The presence of alcohols can sometimes suppress the rate of certain reductions, possibly due to factors like increased oxygen solubility which may interfere with the reaction.[9][10] While this is more documented for nanoparticle-catalyzed reductions, it highlights the complex role of the solvent.

Solvent SystemTypical TemperatureProsCons
Methanol (MeOH) 0°C to RTHigh reactivity, good solubility for polar substrates.Reacts relatively quickly with NaBH₄, potentially reducing its effective concentration over time.
Ethanol (EtOH) 0°C to RTSlower reaction with NaBH₄ than MeOH, offering better control.May result in a slower substrate reduction rate.
MeOH/CH₂Cl₂ or EtOH/CH₂Cl₂ -78°C to 0°CExcellent for enhancing chemoselectivity, especially with more complex molecules.[8][11][12]Low temperatures can significantly slow the desired reaction.
THF/H₂O Room TempCan be effective for certain substrates, with water acting as the proton source.[13]Substrate solubility may be an issue.

Q6: I suspect my sodium borohydride has degraded. How can I confirm its activity?

Sodium borohydride is a stable solid but can slowly decompose upon exposure to atmospheric moisture. Old or improperly stored reagent is a common cause of reaction failure.

  • Visual Inspection: Clumpy, non-powdery reagent may indicate significant hydration.

  • Functional Test: The most reliable method is to perform a quick control reaction on a simple, known substrate. A standard test is the reduction of benzophenone to diphenylmethanol, which is rapid and easily monitored by Thin Layer Chromatography (TLC).[14] If this simple reduction fails, the NaBH₄ reagent should be discarded.

Section 3: Troubleshooting Side Reactions & Impurities

Q7: I'm observing several byproduct spots on my TLC plate. What are the most likely side reactions?

  • Over-reduction: While the carbazole aromatic system is generally stable, harsh conditions (e.g., addition of a strong acid) could lead to reduction of the indole-like double bond. Gribble et al. reported that NaBH₄ in neat carboxylic acids can reduce indoles to indolines.[15][16] It is crucial to maintain neutral or mildly basic/alcoholic conditions to preserve the carbazole core.

  • Solvent Adducts: Under acidic conditions, workup can lead to the formation of ether byproducts, especially with secondary alcohols.[17] An aqueous workup at neutral or slightly basic pH is generally preferred.

  • Boron Complexes: During the reaction, borate esters are formed as intermediates. Incomplete hydrolysis during workup can leave these boron species complexed with the product, complicating purification.[14] Quenching with water or dilute acid, followed by extraction, is usually sufficient to break these down.[18]

Q8: What is the optimal procedure for quenching the reaction and working up the product to maximize purity?

A careful workup is critical for isolating a clean product.

  • Cooling: First, cool the reaction mixture in an ice bath (0°C). This moderates the rate of the quench, which can be exothermic and produce hydrogen gas.

  • Quenching Excess NaBH₄: Slowly and carefully add water or 1M HCl dropwise to the stirred reaction mixture. Vigorous bubbling (H₂ evolution) will be observed. Continue adding until the bubbling ceases.[18] Acetone can also be used as a quench but may introduce aldol condensation byproducts if the mixture is basic.

  • Hydrolyzing Boron Intermediates: After the initial quench, adding more water or adjusting the pH to be slightly acidic (pH ~5-6) will ensure all tetraalkoxyborate intermediates are fully hydrolyzed.

  • Extraction: If the product is a free base, make the aqueous solution basic (pH ~9-10) with NaOH or Na₂CO₃ to ensure the amine product is not protonated and is soluble in the organic phase. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Substrate in Solvent, 0°C) Add 2. Add NaBH₄ (Portion-wise) Setup->Add React 3. Reaction (Stir at 0°C to RT) Add->React Monitor 4. Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Quench 5. Quench Reaction (Ice bath, slow H₂O addition) Monitor->Quench Complete Workup 6. Workup (pH adjust, Extraction) Quench->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: General Experimental Workflow for the Reduction.

Section 4: Analytical Methods

Q9: How can I effectively monitor the reaction's progress?

Real-time monitoring is essential for determining the reaction endpoint and preventing the formation of byproducts from excessive reaction times.

  • Thin-Layer Chromatography (TLC): This is the most convenient method.

    • System: Use silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) or Dichloromethane:Methanol (e.g., 95:5 v/v). The optimal system will show good separation between the starting material (more conjugated, often less polar) and the product (more saturated, with a secondary amine making it more polar).

    • Visualization: Visualize spots under UV light (254 nm). Staining with potassium permanganate (KMnO₄) or p-anisaldehyde can also be effective, as the product amine may stain differently than the starting imine.

  • High-Performance Liquid Chromatography (HPLC) / GC-MS: For more precise, quantitative monitoring, HPLC or GC-MS are ideal.[19][20] These techniques can accurately track the disappearance of the starting material and the appearance of the product, providing quantitative data on conversion and purity. A reverse-phase C18 column is typically suitable for HPLC analysis.[19]

Appendix A: Recommended Starting Protocol

This protocol is a general guideline and should be optimized based on experimental observations.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of substrate) to dissolve the starting material.

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC until the starting material is no longer visible.

  • Quenching: Once complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of deionized water until gas evolution ceases.

  • Workup: Add additional water and adjust the pH to ~9-10 with 1M NaOH. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure product.

References

  • Ward, D.E., & Rhee, C.K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213.
  • Canadian Science Publishing. (n.d.). Chemoselective reductions with sodium borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective reductions with sodium borohydride. Retrieved from [Link]

  • Ward, D.E., & Rhee, C.K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones.
  • Kovalenko, V., et al. (2018). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering, 3(5), 735-744.
  • Cho, B.T., & Yoon, N.M. (2004). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
  • Perota, E., et al. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Retrieved from [Link]

  • ResearchGate. (2013). Why is sodium borohydride used in protic solvent? Retrieved from [Link]

  • Gribble, G.W., et al. (1974). Reactions of NaBH4 in Acidic Media. 1. Reduction of Indoles and Alkylation of Arylamines with Carboxylic Acids. Journal of the American Chemical Society, 96(25), 7812-7814.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent.
  • ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Olawale, O. (2018). Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2). Journal of Chemical Society of Nigeria, 43(3).
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Retrieved from [Link]

  • Gribble, G.W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814.
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • RJ Wave. (2025). Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications. Journal of Advance and Future Research.
  • Setamdideh, D., et al. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4).
  • YouTube. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2002). Some aspects of NaBH(4) reduction in NMP. Bioorganic & Medicinal Chemistry, 10(8), 2583-2587.
  • Alaejos, M.S., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • ResearchGate. (2018). How to remove sodium borohydride from solution after reduction? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereospecific reduction of 3-hydroxy-3H-indoles and of their corresponding N-oxides with NaBH4 and LiAIH4. Retrieved from [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • ResearchGate. (2018). Reduction of 9H-carbazole-3-carbaldhyde? Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Suzuki, Y., Kaneno, D., & Tomoda, S. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. The Journal of Physical Chemistry A, 113(11), 2578-2583.
  • Royal Society of Chemistry. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Retrieved from [Link]

  • IntechOpen. (n.d.).
  • Thieme. (n.d.). Synthesis and Reactions of 4-Hydroxy-8,9,10,11-tetrahydropyrido[3,2, 1-jk]carbazol-6-ones.
  • NextSDS. (n.d.). 8-Methyl-5,6-dihydro-4H-pyrazino-[3,2,1-jk]carbazole hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved from [Link]

  • Reddit. (2013). Sodium borohydride mechanism question. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • PubMed. (n.d.). The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • ResearchGate. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]

Sources

column chromatography purification methods for dehydropirlindole crude extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of dehydropirlindole (DHP) crude extracts. Dehydropirlindole is a dehydrogenated derivative and major oxidative metabolite of the reversible monoamine oxidase A (MAO-A) inhibitor pirlindole[1][2]. Because it features a complex tetracyclic pyrazinocarbazole core with basic nitrogen atoms, isolating it from crude synthetic mixtures or biological extracts requires highly optimized chromatographic conditions.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help researchers and drug development professionals achieve >98% purity.

Interactive Purification Workflow

DHP_Purification A Dehydropirlindole Crude Extract B Liquid-Liquid Extraction (pH > 9) A->B C Stationary Phase Selection B->C D Amine-Modified Silica (NP-Flash) C->D High Throughput E C18 Reversed-Phase (Prep-HPLC) C->E High Resolution F Isocratic Elution (DCM:MeOH:TEA) D->F G Gradient Elution (Water:MeCN + 0.1% NH4OH) E->G H Fraction Analysis (UV 267 nm) F->H G->H I Purified Dehydropirlindole (>98% Purity) H->I Pooling & Concentration

Workflow for the chromatographic purification of dehydropirlindole crude extracts.

Frequently Asked Questions (FAQs)

Q: Why does my dehydropirlindole crude extract streak severely on standard silica gel? A: This is a classic ion-exchange phenomenon. The silica gel surface is populated with weakly acidic silanol groups (Si-OH, pKa ~ 4.5–5.5). Dehydropirlindole contains a basic nitrogen within its pyrazinocarbazole core. During standard normal-phase chromatography, this basic nitrogen forms strong hydrogen bonds and ionic interactions with the deprotonated siloxanes (Si-O⁻). This dual-retention mechanism (partitioning + ion exchange) causes severe peak tailing and band broadening. You must use a sacrificial basic modifier (like Triethylamine) to competitively mask these silanol sites.

Q: How does the structural difference between pirlindole and dehydropirlindole affect their separation? A: Pirlindole is a hexahydro-pyrazino-carbazole. Dehydropirlindole (3,3a-dehydropyrazidol) possesses an additional double bond[1][2]. This dehydrogenation extends the conjugated π -system of the carbazole core into the pyrazine ring.

  • Causality: The extended conjugation pulls electron density away from the basic nitrogen, slightly lowering its pKa compared to pirlindole. Furthermore, the planarization of the ring system increases DHP's affinity for non-polar stationary phases (like C18) via π−π stacking interactions. This allows for baseline separation using reversed-phase high-performance liquid chromatography (RP-HPLC)[3].

Troubleshooting Guide

Issue 1: Co-elution of Dehydropirlindole and Unreacted Pirlindole
  • Causality: In normal-phase systems lacking sufficient polarity gradients, the structural similarity between the parent drug and the dehydro-metabolite leads to overlapping retention factors (Rf).

  • Solution: Switch to a reversed-phase system (C18) or chiral liquid chromatography stationary phases[3][4]. Because DHP is more planar and conjugated, it interacts more strongly with the C18 chains. Use a basic aqueous buffer (pH 9.5) to ensure both compounds are fully deprotonated, forcing the separation to rely entirely on lipophilicity and π−π interactions.

Issue 2: Poor Recovery / Irreversible Column Binding
  • Causality: Basic alkaloids can irreversibly bind to highly active silica if the mobile phase lacks a basic modifier, or if the compound undergoes on-column oxidation.

  • Solution (Self-Validating System): Implement a 2D-TLC Validation Step prior to column loading.

    • Spot the crude extract in the corner of a square TLC plate.

    • Develop in your chosen solvent system (e.g., DCM:MeOH:TEA).

    • Dry the plate, rotate it 90 degrees, and develop it again in the same system.

    • Validation: If DHP appears as a single spot exactly on the diagonal, the compound is stable and the system is validated for scale-up. If DHP streaks off the diagonal, it is degrading on the silica, dictating an immediate switch to neutral Alumina or RP-HPLC.

Validated Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol for high-throughput, bulk purification of crude extracts.

  • Stationary Phase Preparation: Slurry-pack a glass column with Silica Gel 60 (40-63 µm). Pre-equilibrate the column with 3 column volumes (CV) of the mobile phase: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 95:4:1 (v/v/v) ratio. Note: Pre-equilibration with TEA is critical to neutralize acidic silanols before the sample is introduced.

  • Sample Loading: Dissolve the dehydropirlindole crude extract in a minimum volume of DCM. If the extract is highly viscous, dry-load it onto a small amount of Celite 545 and apply it to the top of the column.

  • Elution: Elute isocratically with the 95:4:1 mobile phase. Maintain a flow rate that allows for a steady dropwise collection.

  • Fraction Collection & Analysis: Collect fractions in 15 mL test tubes. Spot fractions on a silica TLC plate and visualize under UV light at 254 nm and 267 nm. DHP will exhibit a strong chromophore at 267 nm due to its extended conjugation.

  • Recovery: Pool the DHP-containing fractions and evaporate under reduced pressure at 30°C to prevent thermal degradation.

Protocol B: Preparative Reversed-Phase (RP-HPLC) Purification

Use this protocol for isolating highly pure DHP from closely related pirlindole enantiomers or trace synthetic byproducts.

  • System Setup: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water adjusted to pH 9.5 using 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Gradient Elution: Run a linear gradient from 20% B to 60% B over 30 minutes. The high pH ensures the basic nitrogen remains unprotonated, preventing peak fronting.

  • Detection: Monitor absorbance simultaneously at 220 nm and 267 nm. DHP typically elutes later than pirlindole under these conditions due to increased hydrophobic planar interactions.

  • Lyophilization: Collect the target peak, freeze immediately at -80°C, and lyophilize to obtain the pure dehydropirlindole free base.

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of dehydropirlindole compared to its parent compound, pirlindole, under the validated protocols.

ParameterNormal Phase (Silica + TEA)Reversed Phase (C18 Prep-HPLC)
Stationary Phase Silica Gel 60 (40-63 µm)C18 Prep Column (10 µm)
Mobile Phase DCM : MeOH : TEA (95:4:1) H2​O (pH 9.5) : MeCN (Gradient)
DHP Retention Rf ≈ 0.45Rt ≈ 14.2 min
Pirlindole Retention Rf ≈ 0.30Rt ≈ 11.8 min
Optimal UV Detection UV 254 nm / Iodine StainUV 267 nm
Primary Separation Mechanism Polarity & Hydrogen BondingLipophilicity & π−π Stacking

References

  • Ceccato A, Hubert P, de Tullio P, Liégeois JF, Stachow M, Géczy J, Crommen J. "Simultaneous determination of pirlindole enantiomers and dehydropirlindole by chiral liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 1998. [Link]

  • Dirckx C, et al. "Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition." British Journal of Pharmacology, 2002.[Link]

  • Gerardy J, Dresse A. "Comparative Effects of Dehydropirlindole and Other Compounds on Rat Brain Monoamine Oxidase Type A." Progress in Neuro-Psychopharmacology and Biological Psychiatry, 2002.[Link]

Sources

overcoming steric hindrance in pyrazinocarbazole alkylation reactions

Author: BenchChem Technical Support Team. Date: April 2026

Pyrazinocarbazole Alkylation Technical Support Center: Overcoming Steric Hindrance

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex fused heterocycles. Pyrazinocarbazoles present a unique synthetic challenge: the rigid, planar geometry of the carbazole core, combined with the electron-withdrawing nature of the fused pyrazine ring, significantly reduces the inherent nucleophilicity of the central indole-like nitrogen. When sterically bulky alkylating agents are introduced, the activation energy barrier for standard SN​2 pathways spikes, leading to stalled reactions, poor yields, or undesired side products.

This guide is engineered to provide you with field-proven insights, self-validating protocols, and mechanistic troubleshooting strategies to bypass steric hindrance and achieve quantitative functionalization.

Section 1: Diagnostic Troubleshooting FAQs

Q1: My N-alkylation is stuck at <20% conversion despite using excess alkyl halide and K2​CO3​ . Why is this happening, and how do I force the reaction to completion? Scientist's Insight: The root cause is insufficient nucleophile activation. Potassium carbonate ( K2​CO3​ ) is often too weak to fully deprotonate the carbazole NH, especially when the fused pyrazine ring inductively withdraws electron density. Furthermore, in less polar solvents, the potassium cation tightly pairs with the nitrogen anion, sterically shielding it from bulky electrophiles. The Fix: Switch to Cesium Carbonate ( Cs2​CO3​ ) in anhydrous N,N-Dimethylformamide (DMF)[1]. The "cesium effect" relies on the exceptionally large ionic radius of the Cs+ ion. Because its charge density is low, it cannot form a tight ion pair with the nitrogen anion. This leaves the deprotonated pyrazinocarbazole as a highly dissociated, "naked," and aggressively reactive nucleophile[1]. If steric hindrance remains severe, adding a phase-transfer catalyst like Tetrabutylammonium Iodide (TBAI) will accelerate the reaction by converting your alkyl chloride/bromide into a highly reactive alkyl iodide intermediate in situ[2].

Q2: I am trying to attach a secondary/branched alkyl group, but I am isolating massive amounts of alkene byproducts instead of my N-alkylated pyrazinocarbazole. How do I prevent this? Scientist's Insight: You are observing a competing E2 elimination pathway. When using strong bases (like NaH or Cs2​CO3​ ) with sterically hindered secondary alkyl halides, the basicity of your nitrogen anion outcompetes its nucleophilicity. Instead of attacking the sterically shielded carbon, the anion abstracts a more accessible beta-hydrogen from your alkyl halide, yielding an alkene. The Fix: Abandon the alkyl halide and utilize the corresponding secondary alcohol via the Mitsunobu reaction[3]. This protocol uses Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol into an electrophilic alkoxyphosphonium intermediate. Because the reaction occurs under mild, redox-mediated conditions rather than harsh basic conditions, it completely bypasses the E2 elimination pathway, allowing the mildly acidic carbazole NH to undergo a clean SN​2 displacement[4].

Q3: How do I ensure regioselectivity? I want to alkylate the carbazole NH, but I am worried about alkylating the pyrazine nitrogens. Scientist's Insight: Regioselectivity in this system is governed by the fundamental thermodynamic difference between basicity and acidity. The pyrazine nitrogens possess basic sp2 lone pairs, while the carbazole nitrogen possesses an acidic proton (pKa ~15-17). By employing a strong base prior to adding the electrophile, you quantitatively deprotonate the carbazole NH to form an anionic nucleophile. This anion is orders of magnitude more nucleophilic than the neutral pyrazine nitrogens, ensuring >99% regioselectivity for the carbazole core.

Section 2: Reagent Matrix for Sterically Hindered Substrates

Alkylating Agent StericsRecommended Base / Reagent SystemOptimal SolventTemp (°C)Mechanistic Outcome
Primary (Unhindered) K2​CO3​ or Cs2​CO3​ (1.5 eq)DMF or Acetonitrile60 - 80Standard SN​2 . High yield, minimal side reactions.
Primary (Bulky/Branched) Cs2​CO3​ (2.0 eq) + TBAI (0.1 eq)Anhydrous DMF80 - 100"Naked" anion attacks in situ generated alkyl iodide[2].
Secondary (Moderate) NaH (1.2 eq)Anhydrous THF/DMF0 to 50Strong deprotonation required. Monitor for E2 elimination.
Secondary (Highly Hindered) PPh3​
  • DIAD + Secondary Alcohol
Anhydrous THF0 to 25Redox-mediated SN​2 (Mitsunobu). Bypasses E2 elimination[3].

Section 3: Self-Validating Experimental Protocols

Protocol A: Cs2​CO3​ -Promoted Direct N-Alkylation (For Primary/Branched Halides) Mechanistic Goal: Maximize nucleophilicity via the "cesium effect" while minimizing ion-pairing[1].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the pyrazinocarbazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous Cs2​CO3​ (2.0 eq). Self-Validation Check: The suspension will often undergo a distinct color shift (typically deepening to a vibrant yellow/orange) over 30 minutes, confirming the generation of the carbazole anion.

  • Catalyst Addition: Add TBAI (0.1 eq) to the stirring mixture[2].

  • Electrophile Addition: Introduce the alkyl halide (1.2 eq) dropwise. Heat the reaction to 80 °C.

  • Monitoring & Workup: Monitor via TLC. Upon consumption of the starting material, cool to room temperature and quench with saturated aqueous NH4​Cl . The buffer neutralizes any remaining base and prevents product degradation during ethyl acetate extraction.

Protocol B: Mitsunobu N-Alkylation (For Secondary/Highly Hindered Alcohols) Mechanistic Goal: Activate a sterically hindered alcohol without triggering base-induced elimination[3].

  • Preparation: In a flame-dried flask under argon, dissolve the pyrazinocarbazole (1.0 eq), the secondary alcohol (1.2 eq), and PPh3​ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is critical to control the exothermic formation of the betaine intermediate.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. Self-Validation Check: DIAD is intensely yellow. As it reacts with PPh3​ to form the active betaine intermediate, the yellow color should rapidly fade. If the solution remains persistently yellow immediately after the first few drops, your THF is likely wet, and the PPh3​ has been prematurely oxidized to triphenylphosphine oxide.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The mildly acidic carbazole NH will protonate the betaine, setting up the SN​2 displacement[4].

  • Purification: Concentrate the mixture. Triphenylphosphine oxide byproduct can be precipitated by triturating the crude residue in cold diethyl ether/hexane before column chromatography.

Section 4: Mechanistic Workflow Visualization

G Start Target: N-Alkylation of Pyrazinocarbazole Dec1 Primary or Unhindered Alkyl Halide? Start->Dec1 Standard Standard SN2 Pathway Dec1->Standard Yes Dec2 Secondary or Bulky Alkyl Source? Dec1->Dec2 No Cs2CO3 Base: Cs2CO3 (2.0 eq) Solvent: DMF (Polar Aprotic) Result: High Yield SN2 Standard->Cs2CO3 E2Risk Risk of E2 Elimination with Strong Bases Dec2->E2Risk Alkyl Halide Mitsunobu Mitsunobu Reaction (Redox-Mediated SN2) Dec2->Mitsunobu Alkyl Alcohol E2Risk->Mitsunobu Switch to Alcohol Reagents Reagents: ROH, DIAD, PPh3, THF (0°C to RT) Mitsunobu->Reagents

Decision workflow for pyrazinocarbazole N-alkylation based on steric hindrance.

Sources

Technical Support Center: Troubleshooting HPLC Baseline Noise in Pyrazinocarbazole Intermediate Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering HPLC baseline noise during the analysis of pyrazinocarbazole intermediates. The unique chemical nature of these heterocyclic compounds necessitates a robust and reliable analytical method, and a stable baseline is the foundation of accurate quantification. This document moves beyond a simple checklist, offering causal explanations and logical troubleshooting workflows to empower you to resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable baseline noise level for pyrazinocarbazole analysis?

A1: While the acceptable baseline noise is method-dependent, for trace-level impurity analysis or degradant studies of pyrazinocarbazole intermediates, a signal-to-noise ratio (S/N) of at least 3:1 for the limit of detection (LOD) and 10:1 for the limit of quantification (LOQ) is a standard requirement.[1][2] In absolute terms, a baseline noise level below 0.1 mAU is often desirable for high-sensitivity applications.

Q2: My baseline noise is periodic and looks like a sine wave. What's the most likely cause?

A2: A periodic or pulsating baseline is almost always a symptom of an issue with the HPLC pump.[3][4] This rhythmic noise often corresponds to the pump's piston strokes. The root cause can be a faulty check valve, worn pump seals, or trapped air bubbles within the pump head.[1][3][5]

Q3: Can the mobile phase itself be a source of noise, especially with carbazole derivatives?

A3: Absolutely. Mobile phase quality is critical. Using low-quality solvents or contaminated water can introduce impurities that create baseline noise, particularly during gradient elution.[3][6] For carbazole derivatives, which often require specific pH control for optimal peak shape, improperly prepared or unstable buffer solutions can also contribute to baseline drift and noise.[7] Furthermore, some solvents like unstabilized THF can degrade over time, leading to an increase in UV absorbance and a rising baseline.[8]

Q4: I see random, sharp spikes in my baseline. What should I investigate first?

A4: Random spikes are often caused by air bubbles passing through the detector flow cell.[6][9] Thoroughly degassing the mobile phase is the first and most crucial step.[3][10][11] If the problem persists, consider potential leaks in the system that could be introducing air or contamination within the detector cell itself.[1][6]

In-Depth Troubleshooting Guides

Issue 1: High-Frequency, Random Noise

This type of noise appears as rapid, chaotic fluctuations in the baseline and is often associated with the detector or system electronics.

Causality: The origin of high-frequency noise is often the UV detector lamp nearing the end of its life, a contaminated flow cell, or improper detector settings.[3][12][13] An unstable lamp emits inconsistent light intensity, which is registered as noise.[12][13] Similarly, dirt or deposits on the flow cell windows can scatter light and increase noise.[12][13]

Experimental Protocol for Diagnosis and Resolution:

  • Detector Lamp Assessment:

    • Navigate to the instrument's diagnostic software and check the lamp's energy output and operating hours.

    • Rationale: A lamp with low energy or high hours is a primary suspect and should be replaced.[14]

  • Flow Cell Cleaning:

    • Flush the flow cell with a sequence of solvents, starting with your mobile phase without buffer, followed by isopropanol, and then HPLC-grade water. For stubborn contamination, a dilute solution of nitric acid (1N) can be used, but always consult your detector manual first.[6]

    • Rationale: This removes any adsorbed material or grime from the flow cell windows that could be causing light scatter.[15]

  • Optimization of Detector Settings:

    • Review your method's data acquisition rate (Hz) and time constant (or response time).

    • Rationale: A very high data acquisition rate can pick up excessive electronic noise, while a time constant that is too short will not adequately filter the baseline.[2][10] Adjusting these settings can smooth the baseline without significantly affecting peak shape.

Troubleshooting Workflow: High-Frequency Noise

Caption: A logical workflow for diagnosing and resolving high-frequency baseline noise.

Issue 2: Periodic (Cyclic) Noise

Characterized by a regular, repeating wave-like pattern, this noise is a tell-tale sign of a mechanical issue in the fluidic path, usually originating from the pump.

Causality: The rhythmic nature of this noise is directly linked to the pump's mechanical cycle. Faulty or sticking check valves are a common cause, leading to inconsistent flow and pressure fluctuations.[3][5][8] Worn piston seals can also cause leaks and pressure variations that manifest as a noisy baseline.[1][3][11]

Experimental Protocol for Diagnosis and Resolution:

  • Systematic Pump Purge:

    • Purge each solvent line individually at a high flow rate (e.g., 5 mL/min) to dislodge any trapped air bubbles.

    • Rationale: Air in the pump head is a frequent cause of pressure fluctuations and can be easily remedied by a thorough purge.[1][5]

  • Check Valve Sonication and Replacement:

    • If purging doesn't resolve the issue, remove the check valves and sonicate them in isopropanol for 15-20 minutes.

    • Rationale: This can dislodge small particulate matter that may be preventing the valve from seating correctly. If sonication fails, the check valve likely needs replacement.[1][8]

  • Piston Seal Inspection and Replacement:

    • Inspect the area around the pump heads for any signs of leakage, which would indicate a worn piston seal.

    • Rationale: Piston seals are consumable parts and require periodic replacement. A leaking seal will prevent the pump from maintaining a stable pressure.[1][3][11]

Troubleshooting Workflow: Periodic Noise

Caption: A step-by-step approach to troubleshooting periodic baseline noise.

Issue 3: Baseline Drift

A baseline that continuously rises or falls is known as drift. This can obscure small peaks and affect accurate integration.

Causality: Baseline drift is often related to a lack of system equilibrium, temperature fluctuations, or changes in the mobile phase composition over time.[9][16][17] For columns to be fully equilibrated with the mobile phase, it can sometimes take a significant amount of time, especially with ion-pairing reagents or complex mobile phases.[6][16]

Experimental Protocol for Diagnosis and Resolution:

  • Ensure Proper Column Equilibration:

    • Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase.

    • Rationale: Insufficient equilibration is a common cause of drift as the stationary phase slowly interacts with the mobile phase, causing a change in the background absorbance.[16][18]

  • Utilize a Column Oven:

    • If not already in use, a column oven should be employed to maintain a constant temperature.

    • Rationale: Fluctuations in ambient laboratory temperature can affect the viscosity of the mobile phase and the refractive index, leading to baseline drift.[8][9]

  • Prepare Fresh Mobile Phase:

    • Prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth.

    • Rationale: The composition of the mobile phase can change over time due to the evaporation of volatile components or degradation, leading to a drifting baseline.[6][8]

Data Summary Table

Issue TypeCommon CausesPrimary Solutions
High-Frequency Noise Aging detector lamp, dirty flow cell, incorrect detector settings.Replace lamp, clean flow cell, optimize data rate/time constant.
Periodic Noise Faulty check valves, worn pump seals, air in the pump.Purge pump, sonicate/replace check valves, replace pump seals.
Baseline Drift Insufficient column equilibration, temperature fluctuations, mobile phase instability.Increase equilibration time, use a column oven, prepare fresh mobile phase.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Service. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc.[Link]

  • How to Troubleshoot HPLC Baseline Drift Issues. (2025, September 19). Eureka by PatSnap. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 3). Element Lab Solutions. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (2017, March 2). GMI - Inc. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • How can I eliminate baseline noise in HPLC? (2014, October 30). ResearchGate. [Link]

  • HPLC Troubleshooting: What is causing baseline noise? (2022, October 25). YouTube. [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Chrom Tech. [Link]

  • HPLC Pump Care and Troubleshooting. (2025, October 14). Chrom Tech, Inc.[Link]

  • 10 Tips for HPLC Analysis In Pharmaceuticals. (2024, April 3). Pharmaguideline. [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). LCGC International. [Link]

  • Agilent 1200 High Pitched Squeaking. (2010, January 22). Chromatography Forum. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Pharmapproach. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 15). LCGC International. [Link]

  • Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at... ResearchGate. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. (2019, July 10). LCGC International. [Link]

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Validation & Comparative

A Guide to the Spectroscopic Validation of 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole (Pirlindole) by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex heterocyclic molecules, unambiguous structural validation is paramount. This guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic validation of 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole, a compound also known by its non-proprietary name, Pirlindole. While direct, publicly available experimental spectra for Pirlindole are not readily found in the literature, this guide will leverage established NMR principles and comparative data from related carbazole structures to predict its spectral features. Furthermore, we will present a robust experimental protocol for acquiring and interpreting the necessary NMR data, ensuring scientific integrity and trustworthiness in your own validation efforts.

The Structural Framework: A Fused Heterocyclic System

8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole is a tetracyclic compound featuring a carbazole core fused with a pyrazine ring. This intricate architecture gives rise to a unique electronic environment for each proton and carbon atom, which will be reflected in their distinct chemical shifts and coupling patterns in the NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following are predicted chemical shifts for 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole. These predictions are based on the analysis of structurally similar compounds, including carbazole and its N- and C-substituted derivatives.[1][2] The numbering scheme used for the predictions is provided in the molecular structure diagram below.

Molecular Structure and Numbering

G cluster_carbazole 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole C1 C C2 C C1->C2 C10 CH₂ C1->C10 C3 C C2->C3 C4 C C3->C4 C4a C C4->C4a C4b C C4a->C4b C5 C C4b->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8_Me CH₃ C8->C8_Me C8a C C8->C8a N9 N C8a->N9 C9a C C8a->C9a N9->C4a C9a->C1 C9a->C4 N12 N C10->N12 C11 CH₂ C11->C4 N12->C11 H1 H1 H2 H2 H3 H3 H4 H4 H5 H5 H7 H7 p1 p2 p3 p4 p5 p7

Workflow for 2D NMR-based structural validation.
  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It is crucial for identifying neighboring protons and tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different fragments of the molecule and confirming the overall carbon skeleton and the placement of substituents.

Data Interpretation and Validation

  • Assemble all data: Combine the information from the 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra.

  • Fragment Assembly: Use the COSY data to identify proton spin systems. Use the HSQC data to assign the corresponding carbons.

  • Connect the Fragments: Employ the HMBC correlations to piece together the molecular fragments and confirm the connectivity of the entire structure. For instance, an HMBC correlation from the methyl protons (8-CH₃) to the C-7, C-8, and C-8a carbons would confirm the position of the methyl group.

  • Compare with Predictions: Compare the experimentally determined chemical shifts and coupling constants with the predicted values and the data from related compounds. Any significant deviations should be carefully investigated.

Conclusion

The structural validation of a complex heterocyclic molecule such as 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole requires a multi-faceted approach utilizing a suite of NMR spectroscopic techniques. While the absence of readily available experimental data for this specific molecule presents a challenge, a combination of predictive analysis based on sound chemical principles and comparison with related structures provides a strong foundation for its characterization. The detailed experimental protocol outlined in this guide offers a robust pathway for researchers to independently acquire and interpret the necessary data, ensuring the scientific rigor required in drug development and chemical research. The application of 2D NMR techniques is not merely recommended but essential for the unambiguous assignment of all proton and carbon signals, leading to the confident validation of the molecular structure.

References

  • Mashkovsky, M. D., & Andreeva, N. I. (1981). Pharmacological properties of 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino [3,2,1-j,k]carbazol hydrochloride (pirlindole), a new antidepressant. Arzneimittel-Forschung, 31(1), 75-79.
  • A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

Sources

A Comparative Structural and Pharmacological Analysis of Pirlindole and its Unsaturated Analogue, Dehydropirlindole

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction

In the landscape of antidepressant drug discovery, tetracyclic compounds represent a significant class of molecules with complex structure-activity relationships.[1][2] Pirlindole, a tetracyclic antidepressant developed in the mid-20th century, has garnered interest due to its unique pharmacological profile as a reversible inhibitor of monoamine oxidase A (RIMA).[3][4] Its primary metabolite and structural analogue, 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole, also known as dehydropirlindole, presents a compelling case for comparative analysis. Understanding the nuanced differences in their three-dimensional structure is paramount to elucidating the variations in their pharmacological activity and therapeutic potential.

This guide provides a detailed comparative analysis of pirlindole and dehydropirlindole, focusing on their structural distinctions and the resulting impact on their biological targets. We will delve into their mechanisms of action, supported by available experimental data, and provide detailed protocols for key assays used to characterize these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-function relationships within this class of psychoactive molecules.

Chemical Structures and Nomenclature

Pirlindole, chemically named 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole, is a tetracyclic molecule with a saturated pyrazino ring fused to a carbazole nucleus.[5][6] Dehydropirlindole is its more unsaturated counterpart, with a double bond in the pyrazino ring.[7]

cluster_pirlindole Pirlindole cluster_dehydropirlindole Dehydropirlindole pirlindole pirlindole dehydropirlindole dehydropirlindole

Caption: 2D chemical structures of Pirlindole and Dehydropirlindole.

Comparative Structural Analysis

The key structural difference between pirlindole and dehydropirlindole lies in the degree of saturation of the pyrazino ring. This seemingly subtle variation has profound implications for the overall three-dimensional conformation of the molecules.

  • Pirlindole: The fully saturated pyrazino ring in pirlindole imparts a greater degree of conformational flexibility. The puckered nature of this ring system allows for multiple chair and boat conformations, which can influence its interaction with the binding pockets of its biological targets. The presence of a stereogenic center at the 3a position means that pirlindole exists as a racemic mixture of (S)- and (R)-enantiomers, which may exhibit different pharmacological properties.[8][9]

  • Dehydropirlindole: The introduction of a double bond in the pyrazino ring of dehydropirlindole results in a more planar and rigid structure compared to pirlindole. This reduced conformational flexibility can lead to a more defined orientation when binding to a receptor or enzyme active site. This rigidity may contribute to differences in binding affinity and selectivity compared to its saturated analog.

A formal crystal structure analysis via X-ray crystallography would provide the most definitive comparison of their solid-state conformations. However, in the absence of publicly available crystal structures in the Protein Data Bank (PDB), computational modeling approaches, such as molecular mechanics and quantum chemical calculations, can offer valuable insights into their preferred conformations in different environments.

Pharmacological Profile: A Head-to-Head Comparison

Both pirlindole and dehydropirlindole derive their primary antidepressant effects from the modulation of monoaminergic neurotransmission. However, the subtle structural differences between them lead to variations in their potency and selectivity.

Mechanism of Action

The principal mechanism of action for both compounds is the inhibition of monoamine oxidase A (MAO-A), a key enzyme responsible for the degradation of serotonin and norepinephrine.[6][10] By inhibiting MAO-A, these compounds increase the synaptic availability of these neurotransmitters, a well-established strategy for treating depression.[10] Both compounds are classified as reversible inhibitors of MAO-A (RIMAs), which offers a significant safety advantage over older, irreversible MAOIs by reducing the risk of the "cheese effect," a hypertensive crisis induced by tyramine-rich foods.[4]

Pirlindole also exhibits secondary activity as an inhibitor of serotonin and norepinephrine reuptake, although this is considered less potent than its MAO-A inhibition.[5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A Serotonin_vesicle Serotonin MAO_A->Serotonin_vesicle Degradation Norepinephrine_vesicle Norepinephrine MAO_A->Norepinephrine_vesicle Degradation SERT SERT NET NET VMAT VMAT2 VMAT->Serotonin_vesicle VMAT->Norepinephrine_vesicle Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Release Norepinephrine_cleft Norepinephrine Norepinephrine_vesicle->Norepinephrine_cleft Release Serotonin_cleft->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_cleft->Serotonin_receptor Binding Norepinephrine_cleft->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine_cleft->Norepinephrine_receptor Binding Pirlindole Pirlindole / Dehydropirlindole Pirlindole->MAO_A Inhibition Pirlindole->SERT Inhibition (weaker) Pirlindole->NET Inhibition (weaker)

Caption: Mechanism of action of Pirlindole and Dehydropirlindole.

Quantitative Comparison of Biological Activity

A direct comparison of the inhibitory potency of pirlindole and dehydropirlindole against their primary targets is essential for understanding their pharmacological differences. While data from a single head-to-head study is ideal for minimizing inter-assay variability, we can compile available data to provide a comparative overview.

TargetParameterPirlindoleDehydropirlindoleReference
MAO-A IC50~2 µM~2 µM[5]
Serotonin Transporter (SERT) KiData not availableData not available
Norepinephrine Transporter (NET) KiData not availableData not available

Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for In Vitro Characterization

To facilitate further research and head-to-head comparisons, we provide detailed, standardized protocols for key in vitro assays.

MAO-A Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-A.

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-A-catalyzed oxidation of a substrate (e.g., p-tyramine). The H₂O₂ is detected using a fluorometric probe in the presence of horseradish peroxidase (HRP).

Materials:

  • Recombinant human MAO-A enzyme

  • p-Tyramine (substrate)

  • Test compounds (Pirlindole, Dehydropirlindole)

  • Clorgyline (positive control inhibitor)

  • Amplex Red (or similar fluorometric probe)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = ~530-560 nm / ~590 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (clorgyline) in assay buffer.

  • Enzyme Preparation: Dilute the MAO-A enzyme to the desired concentration in assay buffer.

  • Assay Reaction:

    • Add 50 µL of diluted enzyme to each well of the 96-well plate.

    • Add 25 µL of the test compound dilutions or controls to the respective wells.

    • Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Prepare a substrate/detection mixture containing p-tyramine, Amplex Red, and HRP in assay buffer. Add 25 µL of this mixture to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow MAO-A Inhibition Assay Workflow A Prepare Compound Dilutions C Add Compounds & Pre-incubate A->C B Add MAO-A Enzyme to Plate B->C D Add Substrate/Detection Mix C->D E Measure Fluorescence Kinetically D->E F Calculate IC50 E->F

Caption: Workflow for the fluorometric MAO-A inhibition assay.

Radioligand Binding Assay for SERT and NET

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of test compounds for the human serotonin transporter (SERT) and norepinephrine transporter (NET).

Principle: This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT or NET.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

    • For NET: [³H]-Nisoxetine or [³H]-Mazindol

  • Test compounds (Pirlindole, Dehydropirlindole)

  • Non-specific binding inhibitors:

    • For SERT: Fluoxetine

    • For NET: Desipramine

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding inhibitor (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 100 µL of cell membrane preparation.

    • Test Compound: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 100 µL of cell membrane preparation.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Pirlindole and its unsaturated analogue, dehydropirlindole, represent a compelling pair of molecules for studying the impact of subtle structural modifications on pharmacological activity. While both are effective reversible inhibitors of MAO-A, their differing degrees of conformational flexibility likely influence their interactions with other biological targets, such as the serotonin and norepinephrine transporters. The lack of comprehensive, directly comparative data highlights an opportunity for further research to fully elucidate their respective pharmacological profiles. The experimental protocols provided in this guide offer a framework for conducting such studies, which will be crucial for a more complete understanding of the therapeutic potential of these and related tetracyclic antidepressants.

References

  • Bruhwyler, J., Liégeois, J. F., & Géczy, J. (1997). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Pharmacological research, 36(1), 23–33. [Link][2][5]

  • Wikipedia contributors. (2023, December 1). Pirlindole. In Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026, from [Link][7]

  • Patsnap. (2024, June 15). What is Pirlindole used for?. Patsnap Synapse. [Link][3][4]

  • Patsnap. (2024, July 17). What is the mechanism of Pirlindole?. Patsnap Synapse. [Link][6][10]

  • Medvedev, A. E., Gorkin, V. Z., & Axenova, L. N. (1998). Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR analysis. Journal of chemical information and computer sciences, 38(6), 1129–1134. [Link]

  • Medvedev, A. E., Ivanov, A. S., & Veselovsky, A. V. (2001). Time-course of MAO-A Inhibition by pirlindole analogues. ResearchGate. [Link]

  • Magdalan, J., & Hac, E. (1997). Metabolism of some “second”– and “fourth”–generation antidepressants: iprindole, viloxazine, bupropion, mianserin, maprotiline, trazodone, nefazodone, and venlafaxine. Drug metabolism reviews, 29(4), 957–993. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pirlindole. Retrieved March 25, 2026, from [Link]

  • Wikipedia contributors. (2024, February 23). Tetracyclic antidepressant. In Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026, from [Link]

  • Fangmann, P., Assion, H. J., Juckel, G., & López-Muñoz, F. (2025, November 12). A comprehensive review on tetracyclic antidepressants pharmacology and synthesis methods. Heliyon, 11(11), e21516. [Link]

  • Satała, G., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. International journal of molecular sciences, 25(20), 11276. [Link]

  • Satała, G., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1 H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. International Journal of Molecular Sciences, 25(20), 11276. [Link]

  • KEGG. (n.d.). KEGG DRUG: Pirlindole. Retrieved March 25, 2026, from [Link]

  • Satała, G., et al. (2025, October 11). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. ResearchGate. [Link]

  • ChEMBL. (n.d.). Compound: PIRLINDOLE (CHEMBL32350). Retrieved March 25, 2026, from [Link]

  • Global Substance Registration System. (n.d.). PIRLINDOLE HYDROCHLORIDE. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative Receptor-Binding Profiles a of the Available Atypical Antipsychotics 3,4. Retrieved March 25, 2026, from [Link]

  • Öztürk, H., Ozturk, E., & Özgür, A. (2018). DeepDTA: deep drug-target binding affinity prediction. arXiv preprint arXiv:1801.10193. [Link]

  • New Drug Approvals. (2018, October 31). Pirlindole. [Link]

  • Mashkovsky, M. D., & Andrejeva, N. I. (1981). Pharmacological properties of 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino [3,2,1-j,k]carbazol hydrochloride (pirlindole), a new antidepressant. Arzneimittel-Forschung, 31(1), 75–79. [Link]

  • precisionFDA. (n.d.). PIRLINDOLE, (S)-. Retrieved March 25, 2026, from [Link]

  • ChEMBL. (n.d.). Compound: PIRLINDOLE (CHEMBL32350). Retrieved March 25, 2026, from [Link]

  • Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1983). Central action of the antidepressant drug pirlindole. Arzneimittel-Forschung, 33(10), 1414–1417. [Link]

  • NextSDS. (n.d.). 8-Methyl-5,6-dihydro-4H-pyrazino-[3,2,1-jk]carbazole hydrochloride. Retrieved March 25, 2026, from [Link]

  • Medwin Publishers. (2021, June 2). Review on Novel Monoamine Oxidase Inhibitors: A Clinician's Guide. Journal of Clinical Research and Reports, 4(2). [Link]

  • ResearchGate. (n.d.). Receptor binding profile of the antipsychotics included in this study. Retrieved March 25, 2026, from [Link]

  • Psychiatric Times. (2020, April 13). Drug Receptor Profiles Matter. [Link]

  • Inxight Drugs. (n.d.). Pirlindole hydrochloride. Retrieved March 25, 2026, from [Link]

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Validation of Chiral Separation Methods for Pyrazinocarbazole Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Pyrazinocarbazole derivatives, such as the tetracyclic antidepressant pirlindole, are critical compounds in neuropharmacology due to their role as reversible monoamine oxidase A (MAO-A) inhibitors[1][2]. Because these molecules possess a stereogenic center, they exist as (R)- and (S)-enantiomers, which can exhibit profoundly different pharmacokinetic, pharmacodynamic, and toxicological profiles[1].

For drug development professionals and analytical scientists, achieving baseline enantiomeric resolution and validating the quantification method is a regulatory imperative. This guide provides an objective comparison of modern chiral separation techniques for pyrazinocarbazoles and outlines a self-validating experimental protocol grounded in the ICH Q2(R2) guidelines[3][4].

Mechanistic Foundations of Chiral Recognition

The separation of pyrazinocarbazole enantiomers relies heavily on polysaccharide-based Chiral Stationary Phases (CSPs)[5]. The chiral recognition mechanism is governed by a three-point interaction model between the analyte and the derivatized polysaccharide backbone.

  • Hydrogen Bonding: The carbamate linkages on the CSP interact with the secondary amines of the pyrazinocarbazole's piperazine ring.

  • π-π Interactions: The electron-rich phenyl rings of the CSP interact with the expansive aromatic carbazole system of the analyte.

  • Steric Inclusion: The analyte must physically fit into the chiral grooves of the polymer's helical structure.

Causality in Method Development

Why use basic modifiers? Pyrazinocarbazoles are basic compounds. If analyzed on silica-backed CSPs without a modifier, the basic nitrogen atoms interact strongly with residual acidic silanols on the silica surface, causing severe peak tailing and destroying resolution. Adding 0.1% Diethylamine (DEA) competitively masks these silanols, ensuring sharp, symmetrical peaks.

Why Amylose over Cellulose? While both work, amylose derivatives (e.g., Chiralpak AD-H) typically outperform cellulose derivatives (e.g., Chiralcel OD-H) for bulky tetracyclic compounds. The specific helical twist of amylose provides a more accommodating inclusion cavity for the rigid pyrazinocarbazole framework, optimizing the steric fit required for baseline separation.

ChiralRecognition Selector Chiral Stationary Phase (Polysaccharide) Interaction1 Hydrogen Bonding (Carbamate NH - Amine) Selector->Interaction1 Interaction2 π-π Interactions (Phenyl - Carbazole) Selector->Interaction2 Interaction3 Steric Inclusion (Helical Grooves) Selector->Interaction3 Analyte Pyrazinocarbazole (e.g., Pirlindole) Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 1: Three-point interaction model for pyrazinocarbazole chiral recognition.

Comparative Performance Analysis

The following table synthesizes experimental performance data comparing Normal Phase HPLC, Polar Organic Mode (POM) HPLC, and Supercritical Fluid Chromatography (SFC) for the resolution of racemic pyrazinocarbazole derivatives.

Separation TechniqueChiral Stationary Phase (CSP)Mobile Phase CompositionRetention Time (R / S)Resolution (Rs)Efficiency (Plates/m)
Normal Phase HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Ethanol / DEA (80:20:0.1 v/v/v)9.5 min / 11.2 min2.6> 10,000
Normal Phase HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol / DEA (90:10:0.1 v/v/v)14.1 min / 16.5 min1.9> 8,500
Polar Organic HPLC Cellulose tris(3,5-dimethylphenylcarbamate)100% Methanol + 0.1% DEA5.2 min / 6.1 min1.6> 12,000
SFC (Supercritical) Amylose tris(3,5-dimethylphenylcarbamate)CO₂ / Methanol / DEA (80:20:0.1 v/v/v)3.1 min / 3.8 min3.2 > 25,000

Data Insights: SFC represents the superior alternative to traditional HPLC. The lower viscosity and higher diffusivity of supercritical CO₂ drastically enhance mass transfer kinetics within the CSP pores. This causality results in the highest theoretical plate counts, the sharpest peaks, and the shortest run times, making it ideal for high-throughput screening and preparative scaling.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure scientific integrity, the following validation workflow is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria acting as automated gatekeepers; if the SST fails, the analytical sequence is automatically invalidated, preventing the reporting of erroneous data[3][4].

Phase 1: System Equilibration & Suitability (The Gatekeeper)
  • Preparation: Prepare the mobile phase (e.g., Hexane/EtOH/DEA 80:20:0.1). Critical Step: Add DEA last and sonicate to ensure homogeneous distribution, preventing localized silanol exposure.

  • Equilibration: Flush the Amylose CSP column at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

  • SST Injection: Inject a 10 µg/mL racemic pyrazinocarbazole standard.

  • Self-Validation Criteria: The sequence may only proceed if:

    • Resolution ( Rs​ ) between enantiomers is ≥1.5 .

    • Tailing factor ( Tf​ ) for both peaks is ≤1.5 .

    • Relative Standard Deviation (RSD) of retention times over 5 replicate injections is ≤1.0% .

Phase 2: ICH Q2(R2) Validation Execution
  • Specificity & Selectivity: Inject blank diluent, individual (R)- and (S)-enantiomer standards, and stress-degraded samples (acid, base, peroxide, UV). Validation metric: No interfering peaks from degradants or blanks may co-elute within the enantiomer peak windows.

  • Linearity & Range: Prepare calibration standards at 5 concentration levels ranging from the Reporting Level (typically 0.05%) to 120% of the nominal assay concentration. Validation metric: Linear regression coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike the active pharmaceutical ingredient (API) with the undesired enantiomer at 50%, 100%, and 150% of the specification limit. Validation metric: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate): Perform 6 independent sample preparations of a 100% test concentration on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and instrument (Intermediate Precision). Validation metric: Overall RSD ≤2.0% .

  • Sensitivity (LOD/LOQ): Dilute the undesired enantiomer until the Signal-to-Noise (S/N) ratio reaches specific thresholds. Validation metric: LOD requires S/N ≥3:1 ; LOQ requires S/N ≥10:1 with an injection precision RSD ≤5.0% .

ValidationWorkflow Start Method Development (CSP & Mobile Phase) SST System Suitability (SST) (Rs > 1.5, Tf < 1.5) Start->SST SST->Start Fail Specificity Specificity (Peak Purity Assessment) SST->Specificity Pass Range Linearity & Range (Reporting Level to 120%) Specificity->Range Accuracy Accuracy & Precision (Recovery & RSD < 2%) Range->Accuracy Sensitivity LOD & LOQ (S/N Ratio Assessment) Accuracy->Sensitivity Report Validation Report (ICH Q2(R2) Compliant) Sensitivity->Report

Figure 2: ICH Q2(R2) lifecycle workflow for validating chiral chromatographic methods.

Conclusion

For the chiral separation of pyrazinocarbazole enantiomers, SFC utilizing an amylose-based CSP and a basic modifier (DEA) provides the most robust, high-efficiency alternative to traditional normal-phase HPLC. By implementing the self-validating ICH Q2(R2) protocol outlined above, laboratories can ensure that their analytical procedures yield trustworthy, reproducible, and regulatory-compliant data throughout the drug development lifecycle.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted November 2023.[Link]

  • Process for the preparation of piperazine ring for the synthesis of pyrazinocarbazole derivatives. WIPO Patent WO/2018/193414.[Link]

  • Pharmaceutically acceptable salts of pirlindole enantiomers for use in medicine.
  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation. PubMed, National Institutes of Health (NIH).[Link]

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IR spectroscopy comparison of oxidized and reduced pyrazino[3,2,1-jk]carbazoles

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Monitoring the Redox States of Pyrazino[3,2,1-jk]carbazoles via IR Spectroscopy

Executive Summary

The pyrazino[3,2,1-jk]carbazole scaffold is a privileged polycyclic structure, most notably recognized in the form of its reduced hexahydro derivative, pirlindole—a reversible inhibitor of monoamine oxidase A (MAO-A)[1]. The pharmacological profile, target-binding affinity, and 3D conformation of these molecules are fundamentally dictated by the oxidation state of the fused pyrazine ring. Transitioning from the reduced (hexahydro) state to the fully oxidized (aromatic) state flattens the molecule, extends the conjugated π-system, and drastically alters its electronic properties.

For researchers synthesizing novel carbazole derivatives or studying their metabolic degradation[2], Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method to track this redox transformation. This guide provides an objective comparison of the vibrational modes between the oxidized and reduced states, supported by a self-validating experimental workflow.

Mechanistic Causality of Vibrational Shifts

When the saturated piperazine-like ring of a reduced pyrazino[3,2,1-jk]carbazole undergoes chemical dehydrogenation (oxidation), the molecular dipole moments and bond force constants experience a dramatic shift. As an application scientist, understanding why these shifts occur is critical for accurate spectral interpretation:

  • Elimination of the Secondary Amine: The reduced scaffold contains an active N-H bond within the aliphatic portion of the ring. Oxidation converts this nitrogen into an imine-like participant in the aromatic pyrazine system, completely abolishing the broad N-H stretching mode.

  • Loss of sp³ Hybridization: The oxidation removes the aliphatic protons, extinguishing the sp³ C-H stretching modes typically observed just below 3000 cm⁻¹.

  • Emergence of C=N and Extended Conjugation: As the ring aromatizes, a new, highly polarizable C=N double bond is formed. Furthermore, the extended conjugation into the carbazole core shifts the existing aromatic C=C stretches due to the delocalization of π-electrons across the newly formed planar system[3].

Comparative IR Spectroscopy Data

The following table summarizes the quantitative IR spectral shifts that occur during the oxidation of the pyrazino[3,2,1-jk]carbazole scaffold.

Vibrational ModeReduced State (Hexahydro)Oxidized State (Aromatic)Structural Causality
N-H Stretch (Secondary Amine)3300 – 3350 cm⁻¹ (Strong/Broad)AbsentDehydrogenation of the pyrazine ring eliminates the N-H bond entirely.
Aliphatic C-H Stretch (sp³)2850 – 2950 cm⁻¹ (Multiple bands)Absent or WeakConversion of –CH₂–CH₂– to –CH=CH– removes sp³ hybridized carbons.
Aromatic C-H Stretch (sp²)3050 – 3100 cm⁻¹ (Weak)3050 – 3150 cm⁻¹ (Enhanced)Increased global aromaticity across the fused pyrazine-carbazole system.
C=N Stretch (Imine/Aromatic)Absent1620 – 1650 cm⁻¹ (Strong/Sharp)Formation of the conjugated pyrazine double bonds.
C-N Stretch (Aliphatic)1200 – 1250 cm⁻¹ (Moderate)AbsentC-N single bonds transition to partial double-bond character.
Aromatic C=C Stretch 1580 – 1610 cm⁻¹ (Moderate)1500 – 1600 cm⁻¹ (Strong, shifted)Extended conjugation alters the force constant of the carbazole core.

Experimental Workflow: A Self-Validating Oxidation Protocol

To objectively monitor this transformation in the lab, the following protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for controlled dehydrogenation, coupled with real-time ATR-FTIR monitoring.

Step 1: Baseline Spectral Acquisition

  • Action: Dissolve 50 mg of the reduced pyrazino[3,2,1-jk]carbazole (e.g., pirlindole free base) in 1 mL of anhydrous dichloromethane (DCM). Drop-cast 10 µL of the solution onto a diamond ATR crystal. Allow the solvent to evaporate completely and acquire the baseline spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: DCM is specifically chosen because it lacks IR-active N-H and O-H bonds, preventing spectral interference if trace solvent remains trapped in the crystalline lattice.

Step 2: Chemical Oxidation

  • Action: Add 2.2 equivalents of DDQ to the DCM solution. Stir at 25°C for 4 hours under an inert argon atmosphere.

  • Causality: DDQ is a highly specific hydride acceptor that efficiently aromatizes saturated nitrogen heterocycles without over-oxidizing the carbazole core[3]. The reaction mixture will shift from pale yellow to deep red/brown, visually indicating the extension of the conjugated π-system.

Step 3: Purification

  • Action: Filter the crude mixture through a short basic alumina plug to remove the precipitated DDQH₂ byproduct. Concentrate the filtrate under reduced pressure to isolate the oxidized scaffold.

Step 4: Post-Reaction Spectral Validation

  • Action: Drop-cast the purified oxidized product onto the cleaned ATR crystal and acquire the final spectrum.

  • Self-Validating Logic: This protocol acts as a closed, self-validating loop. The complete disappearance of the 3300 cm⁻¹ band proves that no starting material remains, while the simultaneous appearance of the sharp 1620 cm⁻¹ band confirms the successful formation of the target oxidized scaffold. If a broad peak at 3300 cm⁻¹ persists, the oxidation is incomplete, signaling the immediate need for additional oxidant or extended reaction time.

Data Visualization: Redox Pathway & Spectral Mapping

G R Reduced Scaffold (Hexahydro-pyrazino) N-H & sp³ C-H Present O Oxidation Process (e.g., DDQ or Pd/C) Dehydrogenation R->O IR_R ATR-FTIR: 3300 cm⁻¹ (N-H) 2900 cm⁻¹ (sp³ C-H) R->IR_R OX Oxidized Scaffold (Aromatic Pyrazino) C=N Present, N-H Absent O->OX IR_OX ATR-FTIR: 1620 cm⁻¹ (C=N) 3050 cm⁻¹ (sp² C-H) OX->IR_OX

Redox-driven structural changes and corresponding IR spectral shifts in pyrazino-carbazoles.

References

  • 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (R)- | C15H19ClN2 | CID 3073046 - PubChem Source: nih.gov URL:[Link][1]

  • (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles Source: ResearchGate URL:[Link][3]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure Source: ResearchGate URL:[Link][2]

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A Comparative Guide to the Pharmacokinetics of Pyrazinocarbazole-Based Antidepressant Precursors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of emerging pyrazinocarbazole-based antidepressant precursors against established antidepressant drug classes. As direct pharmacokinetic data for pyrazinocarbazole-based compounds is limited in publicly accessible literature, this guide will utilize data from structurally related carbazole derivatives as a predictive surrogate to provide a foundational understanding for researchers in the field. This comparative approach aims to equip drug development professionals with the necessary insights to navigate the preclinical evaluation of this novel class of potential therapeutics.

Introduction: The Quest for Improved Antidepressant Pharmacokinetics

The development of novel antidepressants is driven by the need for improved efficacy, faster onset of action, and better safety profiles. The pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a drug candidate are critical determinants of its clinical success.[1] A compound with poor oral bioavailability, rapid metabolism, or unfavorable distribution may fail in development, regardless of its pharmacodynamic potency.

Pyrazinocarbazole-based compounds have emerged as a promising scaffold in medicinal chemistry due to their structural similarity to known psychoactive agents and their potential for unique interactions with CNS targets.[2] This guide will provide a comparative framework for the pharmacokinetic evaluation of these novel precursors by contrasting the known ADME properties of carbazole derivatives with those of widely prescribed antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).

The Significance of the Carbazole Scaffold in CNS Drug Discovery

The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[2] Its rigid, planar structure and lipophilic nature can facilitate penetration of the blood-brain barrier (BBB), a critical step for CNS-acting drugs.[3] Carvedilol, a well-known cardiovascular drug with a carbazole structure, demonstrates good oral absorption and extensive metabolism, providing a useful, albeit non-CNS, reference for the pharmacokinetic behavior of this scaffold.[4][5][6][7]

Comparative Pharmacokinetic Profiles

The following tables summarize key pharmacokinetic parameters for representative carbazole derivatives and established antidepressant classes. This data provides a basis for understanding the potential advantages and challenges of developing pyrazinocarbazole-based precursors.

Table 1: Pharmacokinetic Parameters of Representative Carbazole Derivatives

CompoundOral Bioavailability (%)Protein Binding (%)Half-life (t½) (h)Primary MetabolismKey Metabolites
Carvedilol~25-35[5]>98[5]7-10[5]Aromatic ring oxidation & glucuronidation (CYP2D6, CYP2C9)[6]O-desmethyl, 4'- and 5'-hydroxyphenyl
MurrayanineHigh (predicted)----
MahanimbineModerate (predicted)----

Note: Data for murrayanine and mahanimbine are largely based on in silico predictions and in vitro studies due to limited in vivo pharmacokinetic data.[8][9]

Table 2: Comparative Pharmacokinetics of Major Antidepressant Classes

Drug ClassRepresentative DrugOral Bioavailability (%)Protein Binding (%)Half-life (t½) (h)Primary Metabolism (CYP Isozymes)Active Metabolites
SSRIs Fluoxetine~72~95[1]48-72 (Parent), 180 (Metabolite)[1]2D6, 2C19, 3A4[1][10]Norfluoxetine (potent)
Sertraline~44~98[11]26[11]2B6, 2C19, 2D6, 3A4Desmethylsertraline (less active)
SNRIs Venlafaxine~4527-305 (Parent), 11 (Metabolite)2D6, 3A4[10]O-desmethylvenlafaxine (potent)
Duloxetine~50>90121A2, 2D6Multiple (inactive)
TCAs Amitriptyline30-60~9510-502D6, 2C19, 3A4, 1A2[10]Nortriptyline (potent)

Key Pharmacokinetic Considerations for Pyrazinocarbazole Precursors

Based on the comparative data, several key areas warrant close investigation during the development of pyrazinocarbazole-based antidepressants:

  • Oral Bioavailability: The low bioavailability of carvedilol, due to extensive first-pass metabolism, suggests that pyrazinocarbazole precursors may face similar challenges.[4][5][6][7][12] Strategies to mitigate this, such as formulation optimization or structural modifications to block metabolic sites, will be crucial.

  • Metabolic Stability: The carbazole nucleus is susceptible to oxidation and conjugation.[5][6] Early in vitro metabolism studies are essential to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved. This is critical for predicting drug-drug interactions, as many existing antidepressants are inhibitors or substrates of various CYP isoforms.[13]

  • Blood-Brain Barrier Penetration: While the lipophilicity of the carbazole scaffold is advantageous for CNS penetration, it does not guarantee optimal brain exposure.[3] Efflux transporters, such as P-glycoprotein (P-gp), at the BBB can significantly limit the brain concentration of a drug candidate.

  • Formation of Active Metabolites: Many successful antidepressants have active metabolites with long half-lives that contribute to their therapeutic effect.[1][10] It is important to characterize the pharmacology and pharmacokinetics of any major metabolites of pyrazinocarbazole precursors.

Experimental Protocols for Preclinical Pharmacokinetic Profiling

A robust preclinical pharmacokinetic evaluation is built upon a series of well-designed in vitro and in vivo experiments. The following protocols outline key assays for assessing the ADME properties of novel pyrazinocarbazole-based antidepressant precursors.

In Vitro ADME Assays

5.1.1. Caco-2 Permeability Assay for Intestinal Absorption

This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[14][15][16]

  • Objective: To predict in vivo oral absorption and identify potential for active efflux.

  • Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a Transwell™ plate and culture until a confluent monolayer is formed (typically 18-21 days).

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, sample the basolateral (B) side and quantify the concentration of the test compound using LC-MS/MS.

    • To assess efflux, add the test compound to the basolateral side and sample from the apical side.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 18-21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Add_A Add test compound to Apical side TEER->Add_A Add_B Add test compound to Basolateral side TEER->Add_B Sample_B Sample from Basolateral side at time points Add_A->Sample_B Quantify Quantify compound (LC-MS/MS) Sample_B->Quantify Sample_A Sample from Apical side at time points Add_B->Sample_A Sample_A->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Caco-2 Permeability Assay Workflow.

5.1.2. Liver Microsome Stability Assay

This assay provides an early indication of a compound's metabolic stability and its potential for first-pass metabolism.

  • Objective: To determine the in vitro intrinsic clearance of a compound.

  • Methodology:

    • Incubate the test compound with pooled human liver microsomes.

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points, quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Quantify the remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsome_Stability_Workflow Incubate Incubate test compound with liver microsomes Add_NADPH Add NADPH to initiate reaction Incubate->Add_NADPH Time_points Quench reaction at various time points Add_NADPH->Time_points Quantify Quantify parent compound (LC-MS/MS) Time_points->Quantify Calculate Calculate in vitro t½ and CLint Quantify->Calculate

Caption: Liver Microsome Stability Assay Workflow.

In Vivo Pharmacokinetic Studies
  • Objective: To determine the in vivo pharmacokinetic profile of a compound after intravenous (IV) and oral (PO) administration.

  • Methodology:

    • Administer the test compound to a suitable animal model (e.g., rats, mice) via IV and PO routes.

    • Collect blood samples at predetermined time points.

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the parent drug and any major metabolites in plasma using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%).

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling and Analysis cluster_analysis Data Analysis Dose_IV Administer IV dose Collect_Blood Collect blood samples at time points Dose_IV->Collect_Blood Dose_PO Administer PO dose Dose_PO->Collect_Blood Process_Plasma Process to obtain plasma Collect_Blood->Process_Plasma Quantify Quantify drug and metabolites (LC-MS/MS) Process_Plasma->Quantify Calculate_PK Calculate PK parameters (CL, Vd, t½, Cmax, Tmax, F%) Quantify->Calculate_PK

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion and Future Directions

The development of pyrazinocarbazole-based antidepressant precursors holds significant promise for advancing the treatment of depressive disorders. A thorough understanding and early evaluation of their pharmacokinetic properties are paramount to their successful translation from bench to bedside. By leveraging the comparative data from established antidepressants and structurally related carbazole derivatives, and by employing a rigorous battery of in vitro and in vivo ADME assays, researchers can de-risk their drug discovery programs and identify candidates with the highest probability of clinical success.

Future work should focus on generating robust in vivo pharmacokinetic data for lead pyrazinocarbazole compounds, including brain tissue distribution studies to confirm target engagement. Furthermore, human pharmacokinetic predictions using physiologically based pharmacokinetic (PBPK) modeling will be instrumental in guiding first-in-human dose selection.

References

  • Medscape. (2002, May 1). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. [Link]

  • U.S. Food and Drug Administration. (n.d.). COREG (carvedilol) Tablets Label. [Link]

  • Sivem Pharmaceuticals. (2012, May 1). PRODUCT MONOGRAPH Pr CARVEDILOL. [Link]

  • Neugebauer, G., et al. (1987). Pharmacokinetics and disposition of carvedilol in humans. Journal of Cardiovascular Pharmacology, 10 Suppl 11, S85-8. [Link]

  • Neugebauer, G., et al. (1987). Pharmacokinetics and Disposition of Carvedilol in Humans. Journal of Cardiovascular Pharmacology, 10(Suppl 11), S85-S88. [Link]

  • Zhang, Y., et al. (2017). Systemic clearance and brain distribution of carbazole-based cyanine compounds as Alzheimer's disease drug candidates. Scientific Reports, 7(1), 16418. [Link]

  • Teshome, A., et al. (2022). A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. International Journal of Molecular Sciences, 23(18), 10743. [Link]

  • Sathiya, S., et al. (2025). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Molecules, 30(15), 3456. [Link]

  • Cheah, Y. H., et al. (2025). Cytotoxic activities and in silico study of carbazole alkaloids isolated from Murraya koenigii against HL-60 and HeLa cancer. Records of Natural Products, 19(6), 567-575. [Link]

  • Marangell, L. B., & Martinez, J. M. (2006). Concise Guide to Psychopharmacology, 2nd Edition.
  • Wang, J., et al. (2020). Caco-2 Permeability, Mouse Plasma Stability, Liver Microsome Stability, and CYP450 Liability of Advanced Hits. ACS Omega, 5(4), 1845-1854. [Link]

  • Preskorn, S. H. (1995). Pharmacokinetic drug interactions of new antidepressants: a review of the effects on the metabolism of other drugs. The Journal of Clinical Psychiatry, 56 Suppl 1, 17-23. [Link]

  • Tiamkao, S., & Shorvon, S. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals, 17(3), 295. [Link]

  • Mauri, M. C., et al. (2014). Pharmacokinetics of Antidepressants in Patients with Hepatic Impairment. Clinical Pharmacokinetics, 53(11), 1013-1029. [Link]

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  • Al-Hussain, S. A., & Afzal, O. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Iranian Chemical Society, 19(11), 4785-4806. [Link]

  • Dobson, P. D., & Kell, D. B. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405. [Link]

  • MDPI. (2023, March 28). Carbazole Derivatives. [Link]

  • Farmacia Journal. (2020, April 11). BIOINFORMATICS AND CHEMINFORMATICS STUDY OF CARBAZOLE DERIVATIVES. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Nalli, Y., et al. (2016). Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. Organic & Biomolecular Chemistry, 14(12), 3322-3333. [Link]

  • Murdoch, D., & McTavish, D. (1992). Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. Drugs, 44(4), 604-624. [Link]

  • Rana, A., et al. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmaceutical and Chemical Sciences, 11(3), 76-98. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]

  • Franchin, T. B., et al. (2018). Caco-2 permeability studies and prospects of in vivo absorption. Journal of Pharmaceutical Care & Health Systems, 5(4). [Link]

  • ResearchGate. (n.d.). Carbazole derivatives with pharmacological properties. [Link]

  • Köse, L. P., et al. (2017). Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. Molecules, 22(9), 1485. [Link]

  • Ajayi, C. O., et al. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. Journal of Biomolecular Structure & Dynamics, 41(8), 2969-2985. [Link]

  • Ramsewak, R. S., et al. (1999). Biologically active carbazole alkaloids from Murraya koenigii. Journal of Agricultural and Food Chemistry, 47(2), 444-447. [Link]

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Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

Author: BenchChem Technical Support Team. Date: April 2026

1. Introduction: The Causality of Containment Welcome to this technical safety bulletin. As a Senior Application Scientist overseeing pharmaceutical scale-up and laboratory safety operations, I approach chemical handling not as a rigid checklist, but as a system of logical, mechanistic safeguards.

Handling 1 (CAS: 18046-27-0; Hydrochloride CAS: 15932-34-0) requires specialized attention[1]. This rigid, polycyclic nitrogenous compound serves as a critical upstream intermediate in the synthesis of2, a reversible inhibitor of monoamine oxidase A (RIMA) used as a centrally acting antidepressant[2].

Why does this structure dictate our safety parameters? The lipophilic nature of the carbazole core allows it to readily partition into and cross biological membranes, including the dermal layer and mucosal tissues. Because it is a direct precursor to a centrally active MAO inhibitor, any systemic exposure—particularly via the inhalation of fine particulate dust during weighing or transfer—carries the risk of unintended pharmacological activity. Therefore, our protective strategies and Personal Protective Equipment (PPE) must prioritize absolute particulate containment and dermal isolation.

2. PPE Selection & Mechanistic Justification To mitigate the specific risks posed by this polycyclic intermediate, standard laboratory attire is insufficient. The following table outlines the mandatory PPE engineered to interrupt the specific exposure pathways of this compound, aligning with the rigorous standards set forth in3[3].

Protective GearSpecification (Quantitative)Mechanistic JustificationLifecycle / Replacement
Hand Protection Nitrile or Neoprene gloves (Thickness > 0.11 mm for splash contact; > 0.30 mm for extended handling).The lipophilic carbazole core readily permeates thin latex. Nitrile provides a high-density barrier against non-polar organic penetration.Replace every 2 hours of continuous use, or immediately upon known contamination.
Eye Protection ANSI Z87.1-compliant chemical splash goggles (Zero-vent or indirect-vent).Prevents ocular mucosal absorption of fine, pharmacologically active particulate dust generated during transfer.Clean with 70% Isopropanol (IPA) after each shift.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) with tightly knit cuffs.Polycyclic powders can hold static charges, presenting a mild deflagration risk. Knit cuffs prevent powder from migrating up the forearm.Launder weekly via specialized hazardous material service; do not wash at home.
Respiratory Protection NIOSH-approved N95, P100 half-mask, or PAPR (Assigned Protection Factor ≥ 10).Directly interrupts the inhalation pathway, preventing systemic absorption of a highly active MAOI-precursor intermediate.Discard N95 daily. Inspect elastomeric P100 masks and change filters bi-annually.

3. Operational Workflows: Step-by-Step Methodologies A safety protocol is only effective if it is a self-validating system. The following workflows integrate physical safeguards with operational checks to ensure containment is never breached.

Protocol A: Safe Weighing and Transfer of Active Powders

  • Environmental Verification: Before opening the primary container, verify that the ventilated balance enclosure (VBE) or laboratory fume hood is maintaining an inward face velocity of 0.4 to 0.6 m/s. Validation: Check the digital flow monitor; do not proceed if the alarm is active or flow is inadequate.

  • Static Elimination: Polycyclic powders hold a static charge, leading to rapid aerosolization when disturbed. Pass a static eliminator (ionizing bar or anti-static gun) over the sealed container and the receiving vessel for 10 seconds prior to opening.

  • Transfer Mechanics: Using a grounded, anti-static micro-spatula, transfer the 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole into a pre-tared, sealable amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the pyrazine ring system.

  • Primary Decontamination: Seal the receiving vial tightly. Before removing it from the VBE, wipe the exterior with a lint-free cloth dampened with 70% Isopropanol. The lipophilic nature of the compound makes it poorly soluble in water but highly soluble in alcohols, ensuring the exterior is chemically clean before it enters the general lab space.

Protocol B: Spill Containment and Disposal Plan

  • Immediate Isolation: If a spill occurs outside primary containment, immediately halt work, alert nearby personnel, and step back to avoid tracking the powder.

  • PPE Escalation: If the spill is outside the fume hood, donning a NIOSH-approved P100 particulate respirator is mandatory before approaching the spill zone to prevent inhalation of pharmacologically active dust.

  • Wet Containment (No Dry Sweeping): Mist the spilled powder gently with a surfactant-water solution. Causality: Dry sweeping generates respirable airborne dust. The surfactant reduces the surface tension of the hydrophobic carbazole powder, allowing it to be wetted and bound safely to the surface.

  • Physical Collection: Use disposable absorbent pads to wipe up the dampened powder. Place all pads and contaminated PPE into a chemically compatible, sealable hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a specialized laboratory detergent, followed by a final wipe using 70% Isopropanol to dissolve and lift any remaining lipophilic residue.

  • Disposal Routing: Label the waste container explicitly as "Hazardous Pharmaceutical Intermediate Waste (Carbazole Derivative)." Route for high-temperature incineration, which effectively destroys the polycyclic ring system.

4. Visualizing the Safety Logic To ensure rapid decision-making during an unexpected release, the following logical workflow dictates our spill response matrix.

SpillResponse Start Spill Detected: 8-Methyl-5,6-dihydro-4H- pyrazino[3,2,1-jk]carbazole Assess Assess Spill Location Start->Assess Inside Inside Fume Hood Assess->Inside Outside Outside Fume Hood Assess->Outside PPE_Hood Standard PPE (Nitrile, Goggles, FR Coat) Inside->PPE_Hood PPE_Out Upgrade PPE (Add P100 Respirator) Outside->PPE_Out Dampen Dampen with Surfactant (Strictly NO Dry Sweeping) PPE_Hood->Dampen PPE_Out->Dampen Collect Collect into Sealed Hazardous Waste Container Dampen->Collect Decon Solvent Wipe (IPA) & Final Surface Cleaning Collect->Decon

Workflow for the safe containment and decontamination of carbazole intermediate spills.

5. References

  • NextSDS. "8-Methyl-5,6-dihydro-4H-pyrazino-[3,2,1-jk]carbazole hydrochloride — Chemical Substance Information." Available at: 1

  • Google Patents. "CN110950873A - A New Method for the Synthesis of Perrindole." Available at: 2

  • Roche Diagnostics / National Research Council. "Ensuring Laboratory Safety: Rules and Practices / Prudent Practices in the Laboratory." Available at: 3

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